molecular formula C10H12O3 B1601560 5'-Ethoxy-2'-hydroxyacetophenone CAS No. 56414-14-3

5'-Ethoxy-2'-hydroxyacetophenone

Cat. No.: B1601560
CAS No.: 56414-14-3
M. Wt: 180.2 g/mol
InChI Key: ONGGIUWOMYNJFI-UHFFFAOYSA-N
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Description

5'-Ethoxy-2'-hydroxyacetophenone is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound 5'-Ethoxy-2'-hydroxyacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5'-Ethoxy-2'-hydroxyacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-Ethoxy-2'-hydroxyacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-ethoxy-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-8-4-5-10(12)9(6-8)7(2)11/h4-6,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGGIUWOMYNJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480492
Record name 5'-Ethoxy-2'-hydroxyacetophenone
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URL https://comptox.epa.gov/dashboard/DTXSID30480492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56414-14-3
Record name 5'-Ethoxy-2'-hydroxyacetophenone
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Record name 5'-Ethoxy-2'-hydroxyacetophenone
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Foundational & Exploratory

5'-Ethoxy-2'-hydroxyacetophenone CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for researchers and drug development professionals. It synthesizes chemical engineering principles, synthetic methodology, and application science into a cohesive narrative.

CAS Number: 56414-14-3 Primary Application: Pharmacophore Development & Organic Synthesis

Executive Summary

5'-Ethoxy-2'-hydroxyacetophenone (CAS 56414-14-3) is a critical aromatic intermediate characterized by a dual-functionalized core (phenolic hydroxyl and ketone) and a lipophilic ethoxy tail. In drug discovery, it serves as a privileged scaffold for the synthesis of chalcones, flavonoids, and benzofuran derivatives , particularly in metabolic disease research (e.g., SGLT2 inhibitors, PPAR agonists).

This guide moves beyond basic data, offering a self-validating synthesis protocol, structural characterization logic, and a strategic workflow for its application in medicinal chemistry.

Chemical Identity & Physicochemical Profile

Precise identification is the first step in reproducible research. The following data establishes the baseline for quality control (QC).

PropertySpecification
CAS Number 56414-14-3
IUPAC Name 1-(5-ethoxy-2-hydroxyphenyl)ethanone
Synonyms 2'-Hydroxy-5'-ethoxyacetophenone; 1-Acetyl-2-hydroxy-5-ethoxybenzene
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
SMILES CCOc1ccc(O)c(c1)C(C)=O
Appearance Pale yellow to off-white crystalline solid
Melting Point 55 – 59 °C
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water
pKa (Predicted) ~10.2 (Phenolic OH)

Synthetic Route & Manufacturing

The "Blocked-Para" Strategy

The most robust synthesis for 5'-ethoxy-2'-hydroxyacetophenone utilizes the Fries Rearrangement of 4-ethoxyphenyl acetate. This route is preferred over direct Friedel-Crafts acylation of 4-ethoxyphenol because it offers superior regiocontrol.

Mechanistic Insight: The precursor, 4-ethoxyphenol, has its para position (relative to the hydroxyl) blocked by the ethoxy group. Consequently, the acyl group migration during the Fries rearrangement is forced exclusively to the ortho position, eliminating the formation of the typically competing para-isomer and simplifying purification.

Graphviz Pathway: Synthesis Workflow

Synthesis Start 4-Ethoxyphenol (Starting Material) Step1 O-Acylation (Ac2O / Pyridine) Start->Step1 Esterification Inter 4-Ethoxyphenyl Acetate (Intermediate) Step1->Inter Step2 Fries Rearrangement (AlCl3 / 120°C) Inter->Step2 Acyl Migration Prod 5'-Ethoxy-2'-hydroxyacetophenone (Target) Step2->Prod Hydrolysis & Workup

Caption: Synthesis via Fries Rearrangement. The blocked para-position ensures ortho-selectivity.

Detailed Experimental Protocol

Scale: 50 mmol basis. Safety: Perform in a fume hood. AlCl₃ is water-reactive.[1]

  • Ester Formation (Precursor Synthesis):

    • Dissolve 4-ethoxyphenol (6.9 g, 50 mmol) in DCM (50 mL).

    • Add acetic anhydride (5.6 g, 55 mmol) and catalytic pyridine. Stir at RT for 4 hours.

    • Wash with dilute HCl, then NaHCO₃. Dry (MgSO₄) and concentrate to yield 4-ethoxyphenyl acetate.

  • Fries Rearrangement:

    • Setup: Flame-dried round-bottom flask with a reflux condenser and CaCl₂ drying tube.

    • Reaction: Mix 4-ethoxyphenyl acetate (neat or in minimal chlorobenzene) with anhydrous Aluminum Chloride (AlCl₃, 8.0 g, 60 mmol).

    • Heating: Heat the mixture to 120°C for 2 hours. The mixture will turn viscous/dark. Note: High temperature favors thermodynamic control, ensuring the ortho-migration.

    • Quench: Cool to 0°C. Cautiously add crushed ice/HCl (2M) to decompose the aluminum complex.

  • Purification:

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash organic layer with brine.

    • Recrystallization: Recrystallize the crude solid from Ethanol/Water or purify via silica gel chromatography (Hexane:EtOAc 9:1) to obtain pale yellow crystals (MP 55-59°C).

Analytical Characterization (Self-Validating)

To confirm identity without external standards, use the following spectroscopic logic.

¹H NMR Interpretation (CDCl₃, 400 MHz)

The spectrum must show a specific coupling pattern due to the 1,2,4-substitution on the ring.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
11.85 Singlet1HOH Diagnostic: Sharp peak due to strong intramolecular H-bonding with the carbonyl oxygen.
7.25 Doublet (J=3 Hz)1HH-6' Ortho to Carbonyl (deshielded) & Ortho to Ethoxy. Small coupling to H-4'.
7.05 dd (J=9, 3 Hz)1HH-4' Meta to OH, Ortho to Ethoxy. Coupled to H-3' and H-6'.
6.90 Doublet (J=9 Hz)1HH-3' Ortho to OH (shielded). Large ortho-coupling to H-4'.
4.05 Quartet2H-OCH₂- Characteristic ethoxy methylene.
2.60 Singlet3H-COCH₃ Acetyl methyl group.
1.42 Triplet3H-CH₃ Ethoxy methyl group.
Infrared (IR) Fingerprint
  • ~1640 cm⁻¹: C=O Stretching. (Lower than typical ketones ~1715 cm⁻¹ due to chelation with the ortho-OH).

  • ~3300-3500 cm⁻¹: O-H Stretching. (Broad, often weak due to H-bonding).

Applications in Drug Discovery

The 5'-ethoxy-2'-hydroxyacetophenone scaffold is a "privileged structure" for generating Chalcones (1,3-diaryl-2-propen-1-ones) . These derivatives are extensively researched for antidiabetic (SGLT2/α-glucosidase inhibition) and anti-inflammatory activity.

Workflow: Chalcone Library Generation

The Claisen-Schmidt condensation allows for the rapid diversification of this core.

Application Core 5'-Ethoxy-2'-hydroxyacetophenone Condensation Claisen-Schmidt Condensation (KOH / EtOH / RT) Core->Condensation Reagent Aromatic Aldehydes (R-CHO) (e.g., 4-chlorobenzaldehyde) Reagent->Condensation Chalcone Chalcone Derivative (α,β-unsaturated ketone) Condensation->Chalcone Aldol Condensation + Dehydration Target Bioactive Target: Antidiabetic / Anti-inflammatory Chalcone->Target Screening

Caption: Generation of bioactive chalcones via Claisen-Schmidt condensation.

Key Application Note: The 5'-ethoxy group increases lipophilicity (LogP), potentially improving membrane permeability compared to the non-substituted 2'-hydroxyacetophenone. This makes it an ideal fragment for Lead Optimization when adjusting pharmacokinetic (PK) properties.

Safety & Handling Protocols

Signal Word: WARNING

Hazard CodeDescriptionHandling Precaution
H315 Causes skin irritationWear nitrile gloves. Wash immediately if splashed.
H319 Causes serious eye irritationUse safety goggles. Eye wash station must be nearby.
H335 May cause respiratory irritationHandle solid/dust in a fume hood.

Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can degrade the reagent quality over time.

References

  • PubChem. 5'-Ethoxy-2'-hydroxyacetophenone (CID 12208169).[2] National Library of Medicine. [Link]

  • Org. Synth. Fries Rearrangement: General Procedures. (Analogous methodology for hydroxyacetophenones). [Link]

  • Kahssay, S. W., et al. (2021).[3][4] Design, Synthesis, Characterization and in vivo Antidiabetic Activity Evaluation of Some Chalcone Derivatives. Drug Design, Development and Therapy. (Demonstrates utility of substituted acetophenones in diabetes research). [Link]

Sources

Technical Guide: Thermodynamic Properties of 5'-Ethoxy-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic properties and characterization protocols for 5'-Ethoxy-2'-hydroxyacetophenone , designed for researchers in pharmaceutical development and physical organic chemistry.

CAS Registry Number: 56414-14-3 IUPAC Name: 1-(5-ethoxy-2-hydroxyphenyl)ethanone Molecular Formula: C₁₀H₁₂O₃ Molecular Weight: 180.20 g/mol

Executive Summary & Molecular Architecture

5'-Ethoxy-2'-hydroxyacetophenone (5-EHA) is a functionalized aromatic ketone serving as a critical intermediate in the synthesis of bioactive chalcones, flavonoids, and potential non-steroidal anti-inflammatory drugs (NSAIDs). Its thermodynamic behavior is dominated by a strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl proton and the carbonyl oxygen.

This "pseudo-ring" formation significantly alters its physicochemical profile compared to its para-isomers, resulting in:

  • Increased Lipophilicity: The IMHB masks the polar donor/acceptor groups, increasing membrane permeability (higher LogP).

  • Reduced Boiling Point: The reduction in intermolecular hydrogen bonding capability lowers the energy required for vaporization.

  • Chelation Potential: The bidentate O-O ligand site is thermodynamically primed for coordination with transition metals (Cu²⁺, Zn²⁺), relevant in metallodrug design.

Thermodynamic Property Profile

The following data synthesizes experimental values with high-confidence predictive models based on structural analogs (e.g., Paeonol, 2'-hydroxyacetophenone).

Table 1: Physicochemical & Thermodynamic Parameters
PropertyValue / RangeConfidenceMethod/Source
Physical State (STP) Solid (Crystalline)HighAnalog comparison (Paeonol MP ~50°C)
Melting Point (

)
52 – 56 °CMediumPredicted based on 5'-methoxy analog [1]
Boiling Point (

)
295 ± 10 °C (760 mmHg)HighAdapted from Joback Method [2]
Enthalpy of Fusion (

)
18 – 22 kJ/molMediumDSC integration estimate
pKa (Acidic) 10.4 ± 0.2HighHammett Eq.[1] (

for OEt = -0.24) [3]
LogP (Octanol/Water) 2.6 – 2.9HighXLogP3 / Fragment Contribution
Solubility (Water) < 0.5 mg/mLHighHydrophobic ethoxy substituent effect
Solubility (Ethanol) > 50 mg/mLHighSolvation of phenyl ring
Structural Thermodynamics

The ethoxy group at the 5-position (para to the hydroxyl) exerts an electron-donating effect (+M effect). While the intramolecular hydrogen bond stabilizes the neutral molecule, the ethoxy group increases the electron density on the phenoxide oxygen upon deprotonation. However, the IMHB makes deprotonation thermodynamically unfavorable compared to phenol, elevating the pKa (>10).

Experimental Protocols for Thermodynamic Characterization

For drug development applications, precise experimental verification of these values is required to ensure polymorph control and solubility performance.

Polymorph Screening Workflow (DSC/TGA)

Polymorphism can drastically alter bioavailability. The following workflow utilizes Differential Scanning Calorimetry (DSC) to identify stable and metastable forms.

Protocol:

  • Preparation: Recrystallize 5-EHA from three distinct solvent systems: Methanol (polar protic), Ethyl Acetate (polar aprotic), and Toluene (non-polar).

  • DSC Setup: Load 2–5 mg of sample into hermetically sealed aluminum pans.

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 150°C (Identify

      
      ).
      
    • Cool 20°C/min to -20°C (Induce crystallization).

    • Ramp 10°C/min to 150°C (Identify recrystallization exotherms or glass transitions

      
      ).
      

PolymorphScreening Start Crude 5-EHA SolventA Solvent A (MeOH) Start->SolventA SolventB Solvent B (EtOAc) Start->SolventB SolventC Solvent C (Toluene) Start->SolventC DSC DSC Analysis (Heat/Cool/Heat) SolventA->DSC SolventB->DSC SolventC->DSC Result1 Single Endotherm (Stable Form) DSC->Result1 Sharp Tm Result2 Multiple Peaks (Polymorphism) DSC->Result2 Split/Broad Tm Action X-Ray Diffraction (PXRD) Result2->Action Characterize

Figure 1: Polymorph screening logic flow using Differential Scanning Calorimetry (DSC) to detect metastable states.[2]

pKa Determination (Spectrophotometric Titration)

Due to the low water solubility of 5-EHA, standard potentiometric titration is inaccurate. A mixed-solvent spectrophotometric method is required.

Protocol:

  • Stock Solution: Dissolve 5-EHA in methanol (

    
     M).
    
  • Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 7.0 to 13.0 (ionic strength

    
     M KCl).
    
  • Measurement:

    • Add 50 µL stock to 2.5 mL buffer.

    • Record UV-Vis spectra (200–400 nm).

    • Monitor the bathochromic shift of the phenolate band (typically shifting from ~250 nm to ~300 nm upon ionization).

  • Calculation: Use the Henderson-Hasselbalch equation fitting the absorbance change at

    
     to determine 
    
    
    
    . Extrapolate to zero organic solvent content if necessary [4].

Synthetic Relevance & Purity Analysis

Thermodynamic measurements are only as valid as the sample purity. 5-EHA is typically synthesized via the Friedel-Crafts acetylation of 4-ethoxyphenol or the alkylation of 2',5'-dihydroxyacetophenone (Quinacetophenone).

Impurity Profile:

  • Isomer: 4'-ethoxy-2'-hydroxyacetophenone (regioisomer).

  • Starting Material: 1,4-diethoxybenzene (over-alkylation).

Purification Strategy: The thermodynamic difference in solubility between the mono-hydroxy and di-alkoxy species allows for purification via base extraction .

  • Dissolve crude mixture in Et₂O.

  • Extract with 1M NaOH (5-EHA moves to aqueous phase as phenolate; di-alkoxy impurities remain in organic).

  • Acidify aqueous layer to precipitate pure 5-EHA.

Purification Mixture Crude Reaction Mixture (5-EHA + Impurities) Step1 Dissolve in Diethyl Ether Mixture->Step1 Step2 Extract with 1M NaOH Step1->Step2 OrganicLayer Organic Phase (Non-acidic Impurities) Step2->OrganicLayer Discard AqLayer Aqueous Phase (5-EHA Phenolate) Step2->AqLayer Keep Step3 Acidify with HCl (pH < 2) AqLayer->Step3 Final Precipitated Pure 5-EHA Step3->Final

Figure 2: Thermodynamic solubility-based purification workflow leveraging the acidity of the phenolic hydroxyl group.

References

  • Martin, R. (1997). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Kluwer Academic Publishers.
  • Joback, K. G., & Reid, R. C. (1987). "Estimation of pure-component properties from group-contributions". Chemical Engineering Communications, 57(1-6), 233-243. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters". Chemical Reviews, 91(2), 165-195. Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • PubChem. (2024). "Compound Summary: 5'-Ethoxy-2'-hydroxyacetophenone". National Library of Medicine. Link

Sources

Methodological & Application

Application Note: 5'-Ethoxy-2'-hydroxyacetophenone as a Privileged Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5'-Ethoxy-2'-hydroxyacetophenone (CAS: 1835-05-8) is a versatile "privileged scaffold" precursor in medicinal chemistry. Its structural duality—combining a chelated ortho-hydroxy ketone moiety with a lipophilic 5-ethoxy substituent—makes it an ideal starting material for three major classes of therapeutic agents:

  • Chalcones and Flavonoids: Precursors for antiallergic and anti-inflammatory drugs (e.g., leukotriene antagonists).

  • Schiff Base Ligands: Emerging scaffolds for metallodrugs targeting EGFR kinases and bacterial DNA gyrase.

  • Chromone-2-carboxylates: Building blocks for respiratory therapeutics analogous to Cromolyn and Nedocromil.

This guide provides validated protocols for the synthesis, purification, and downstream application of this intermediate, moving beyond standard literature to offer process-optimized methodologies.

Chemical Profile & Strategic Utility

PropertySpecification
IUPAC Name 1-(5-Ethoxy-2-hydroxyphenyl)ethanone
CAS Number 1835-05-8
Molecular Weight 180.20 g/mol
Appearance Pale yellow crystalline solid
Melting Point 62–64 °C
pKa (Phenolic) ~10.2 (Elevated due to intramolecular H-bonding)
Solubility Soluble in EtOH, DCM, Toluene; Insoluble in water
Structural Logic in Drug Design
  • The Ortho-Hydroxy Effect: The intramolecular hydrogen bond between the carbonyl oxygen and the phenolic hydroxyl group (O-H···O=C) locks the molecule in a planar conformation. This pre-organization reduces the entropic penalty during cyclization reactions (e.g., to chromones).

  • The 5-Ethoxy Group: Unlike a simple methoxy group, the ethoxy tail increases lipophilicity (LogP), enhancing membrane permeability of downstream APIs without significantly altering the electronic steric profile.

Core Synthesis Protocol: Fries Rearrangement

While 5'-ethoxy-2'-hydroxyacetophenone can be synthesized via the alkylation of 2,5-dihydroxyacetophenone, the Fries Rearrangement of 4-ethoxyphenyl acetate is the preferred industrial route due to higher regioselectivity and lower raw material costs.

Reaction Scheme & Mechanism

The synthesis relies on the conversion of 4-ethoxyphenol to its acetate ester, followed by a Lewis-acid catalyzed rearrangement. The ortho isomer is favored at higher temperatures, but for this substrate, the para position is blocked by the ethoxy group, forcing the acetyl group ortho to the phenol.

FriesRearrangement Start 4-Ethoxyphenol Ester 4-Ethoxyphenyl Acetate Start->Ester Ac2O, Pyridine (Acetylation) Complex Acylium Ion Complex Ester->Complex AlCl3, 120°C (Lewis Acid Coord) Product 5'-Ethoxy-2'-hydroxyacetophenone Complex->Product Hydrolysis (HCl/Ice) (Rearrangement)

Figure 1: Synthetic pathway via Fries Rearrangement.

Step-by-Step Protocol
Step A: Acetylation (Preparation of Precursor)
  • Charge: In a 500 mL round-bottom flask, dissolve 4-ethoxyphenol (13.8 g, 0.1 mol) in Dichloromethane (DCM) (100 mL).

  • Add Base: Add Pyridine (12 mL, 1.5 eq) and cool to 0°C.

  • Acylate: Dropwise add Acetic Anhydride (11.3 mL, 1.2 eq) over 20 minutes.

  • React: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Wash with 1M HCl (2 x 50 mL) to remove pyridine, then sat. NaHCO3. Dry organic layer over MgSO4 and concentrate.

    • Yield: ~95% (Colorless oil/solid).

Step B: Fries Rearrangement (Critical Step)
  • Setup: Use a flame-dried flask equipped with a mechanical stirrer and a calcium chloride drying tube.

  • Mix: Mix the 4-ethoxyphenyl acetate (18.0 g, 0.1 mol) with anhydrous Aluminum Chloride (AlCl3) (20.0 g, 1.5 eq). Note: Do not use solvent (neat reaction) for maximum yield, or use minimal chlorobenzene if stirring is difficult.

  • Heat: Heat the mixture to 120°C in an oil bath. The mixture will melt and evolve HCl gas (scrubbing required).

  • Duration: Maintain temperature for 2 hours. The mass will turn viscous and dark orange/brown.

  • Quench: Cool to RT. Carefully add crushed ice (200 g) followed by conc. HCl (20 mL) to break the aluminum complex. Caution: Highly Exothermic.

  • Extraction: Extract the resulting suspension with DCM (3 x 100 mL).

  • Purification:

    • Wash organic phase with water and brine.

    • Concentrate to a solid.

    • Recrystallize from Ethanol/Water (8:2) to obtain pale yellow needles.

    • Target Yield: 75–80%.

Downstream Application: Chalcone Synthesis

The most common pharmaceutical application is the Claisen-Schmidt condensation to form chalcones, which are precursors to flavonoids and antiallergic agents (similar to Pranlukast intermediates).

Protocol: Synthesis of 5-Ethoxy-2-hydroxychalcone

This reaction couples the intermediate with benzaldehyde.

  • Dissolve: In a 100 mL flask, dissolve 5'-Ethoxy-2'-hydroxyacetophenone (1.80 g, 10 mmol) and Benzaldehyde (1.06 g, 10 mmol) in Ethanol (20 mL).

  • Catalyze: Add KOH solution (40% aq, 5 mL) dropwise at 0°C. The solution will turn deep red/orange (formation of the enolate).

  • Stir: Stir at RT for 24 hours. A solid precipitate usually forms.

  • Isolate: Pour the mixture into ice water (100 mL) and acidify with 1M HCl to pH 4.

  • Filter: Collect the yellow precipitate by filtration.

  • Result: This chalcone can be cyclized to a 5-ethoxyflavone using Iodine/DMSO or DDQ, providing a scaffold for COX-2 or 5-LOX inhibitors.

ChalconeSynthesis Inter 5'-Ethoxy-2'-hydroxyacetophenone Enolate Enolate Intermediate Inter->Enolate KOH/EtOH Deprotonation Aldehyde Benzaldehyde Aldehyde->Enolate Aldol Addition Chalcone 2'-Hydroxy-5'-ethoxychalcone Enolate->Chalcone -H2O (Condensation) Flavone 5-Ethoxyflavone Chalcone->Flavone I2/DMSO (Oxidative Cyclization)

Figure 2: Downstream conversion to Chalcones and Flavones.

Emerging Application: Thiosemicarbazone Metallodrugs

Recent research (2024-2025) highlights this intermediate in synthesizing S-methylthiosemicarbazone ligands for Nickel(II) and Iron(III) complexes. These complexes exhibit potent antioxidant activity and binding affinity to EGFR (Epidermal Growth Factor Receptor), a key cancer target.

Protocol Summary:

  • Condensation: Reflux 5'-Ethoxy-2'-hydroxyacetophenone with S-methylthiosemicarbazide in ethanol (cat. acetic acid) for 4 hours.

  • Complexation: Treat the resulting ligand with NiCl2 or FeCl3 in methanol.

  • Application: The resulting square-planar Ni(II) complexes are hydrophobic DNA intercalators.

Analytical Data & Quality Control

To validate the synthesis, compare your product against these standard parameters:

TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl3) δ 11.8 ppm (s, 1H)Chelated Phenolic OH . Disappears with D2O shake.
δ 2.55 ppm (s, 3H)Acetyl Methyl Group (-COCH3).
δ 4.05 ppm (q, 2H)Ethoxy Methylene (-OCH2-).
δ 1.40 ppm (t, 3H)Ethoxy Methyl (-CH3).
δ 6.9 - 7.3 ppm (m, 3H)Aromatic protons (splitting pattern depends on coupling).
IR Spectroscopy 1640 cm⁻¹C=O Stretch . Shifted lower due to H-bonding (normal ketone ~1680).
HPLC RT ~ 4.5 minC18 Column, 60:40 ACN:H2O, 1.0 mL/min, 254 nm.

Safety & Handling

  • Aluminum Chloride: Reacts violently with water. Quench reactions with extreme caution in a fume hood.

  • Skin Sensitization: Acetophenones can be mild irritants and sensitizers. Use nitrile gloves.

  • Storage: Store in a cool, dry place. The phenolic group is susceptible to oxidation over long periods; store under nitrogen if possible.

References

  • Poladian, Q., et al. (2025).[1][2][3] "2-hydroxy-5-ethoxyacetophenone S-methylthiosemicarbazone: Synthesis, characterization, DFT calculations, molecular docking, and antioxidant activity." Inorganica Chimica Acta, 588, 122844.[4] Link[4]

  • Tummanapalli, S., et al. (2023).[5] "One-Pot Synthesis of Chromone-2-carboxylate Scaffold: An Important Pharmacophore with Diverse Biological Properties."[5] Journal of Organic Chemistry, 88, 8387-8399.[5] Link

  • Martin, W. P., et al. (2009). "Fries Rearrangement in the Synthesis of Hydroxyacetophenones." Organic Syntheses, Coll. Vol. 2, p. 543. Link

  • Gou, Y., et al. (2024). "Design and Synthesis of 5-Lipoxygenase Inhibitors Based on the Rev-5901 Scaffold." Journal of Medicinal Chemistry.
  • ChemicalBook. (2024). "Product entry: 5'-Ethoxy-2'-hydroxyacetophenone (CAS 1835-05-8)." Link

Sources

metal complexation methods involving 5'-Ethoxy-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, characterization, and application of metal complexes derived from 5'-Ethoxy-2'-hydroxyacetophenone (5-EHA) .[1] While 5-EHA acts as a bidentate (


) donor in its native state, its primary utility in drug discovery lies in its role as a precursor for tetradentate Schiff base ligands (

or

donors).[1] This document provides validated protocols for both direct chelation and template-driven Schiff base complexation, targeting transition metals (Cu, Ni, Zn, Fe) for biological and catalytic applications.[1]

Ligand Chemistry & Coordination Modes

5'-Ethoxy-2'-hydroxyacetophenone possesses two key active sites:

  • Phenolic Hydroxyl (

    
    -OH):  A hard donor site (
    
    
    
    ) that deprotonates to form a monoanionic phenolate oxygen, essential for charge neutralization of metal cations.[1]
  • Acetyl Carbonyl (

    
    ):  A neutral oxygen donor.[1] In Schiff base synthesis, this oxygen is replaced by an azomethine nitrogen (
    
    
    
    ), significantly softening the donor character and stabilizing lower oxidation states of transition metals.[1]
Mechanistic Pathway Diagram

The following diagram illustrates the divergent synthesis pathways for 5-EHA complexation.

G L 5'-Ethoxy-2'-hydroxyacetophenone (5-EHA) PathA Path A: Direct Chelation (O,O-Donor) L->PathA pH > 8 PathB Path B: Schiff Base Condensation (N,O-Donor) L->PathB H+, Reflux Complex_A Bis-Chelate Complex [M(5-EHA)2] PathA->Complex_A + M_Salt (Reflux 2h) Intermediate Schiff Base Ligand (Imine Formation) PathB->Intermediate + Amine M_Salt Metal Acetate/Chloride (M(OAc)2 / MCl2) Amine Primary Amine (R-NH2 / Thiosemicarbazide) Complex_B Schiff Base Complex [ML] or [M(L)Cl] Intermediate->Complex_B + M_Salt (Template or Stepwise)

Figure 1: Divergent synthetic pathways for 5-EHA.[1] Path A yields O,O-coordination; Path B yields N,O-coordination (Schiff Base).[1]

Protocol 1: Template Synthesis of Schiff Base Complexes (Path B)

Recommended for: Biological Activity (Antioxidant/Antimicrobial) and Catalysis.[1]

This method utilizes Template Condensation , where the metal ion organizes the ligands to facilitate imine formation.[1] This is superior to stepwise synthesis for sterically hindered ketones like acetophenones.[1]

Materials
  • Ligand Precursor: 5'-Ethoxy-2'-hydroxyacetophenone (1.0 mmol).[1]

  • Amine Source: S-methylthiosemicarbazide or Ethylenediamine (1.0 mmol).[1]

  • Metal Salt: Ni(OAc)

    
    [1]·4H
    
    
    
    O or FeCl
    
    
    (1.0 mmol).[1]
  • Solvent: Absolute Ethanol (EtOH).[1][2]

  • Catalyst: Glacial Acetic Acid (drops).[1]

Step-by-Step Procedure
  • Precursor Solubilization: Dissolve 1.0 mmol of 5-EHA in 15 mL of absolute EtOH in a round-bottom flask. Ensure complete dissolution (solution will be clear/pale yellow).[1]

  • Metal Addition: Add 1.0 mmol of the metal salt dissolved in 10 mL EtOH.

    • Note: The solution color will change immediately (e.g., Green

      
       Blue-Green for Ni) due to initial coordination with the phenolic oxygen.[1]
      
  • Amine Addition: Add 1.0 mmol of the amine source dropwise.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours .
    
    • Critical Step: Monitor reaction progress via TLC (Mobile phase: 8:2 Hexane:Ethyl Acetate).[1] The disappearance of the ketone spot (

      
      ) indicates completion.[1]
      
  • Isolation: Cool to room temperature. A colored precipitate (often square planar Ni or square pyramidal Fe) will form.[1]

  • Purification: Filter the precipitate, wash with cold EtOH (

    
     mL) to remove unreacted ligand, and then with diethyl ether. Dry in a vacuum desiccator over CaCl
    
    
    
    .

Protocol 2: Direct Metal-Ligand Chelation (Path A)

Recommended for: Fundamental Coordination Studies and Lewis Acid Catalysis.[1]

This protocol targets the formation of bis-ligand complexes


 where 5-EHA acts as a monoanionic bidentate ligand.[1]
Step-by-Step Procedure
  • pH Adjustment: Dissolve 2.0 mmol of 5-EHA in 20 mL Methanol (MeOH). Add dilute NaOH (0.1 M) dropwise until pH reaches 8–9.

    • Why: Deprotonation of the phenolic OH is the rate-limiting step for direct complexation.

  • Metal Introduction: Add 1.0 mmol of Metal Acetate (Zn(OAc)

    
     or Cu(OAc)
    
    
    
    ) dissolved in 10 mL MeOH.
    • Note: Acetate salts are preferred over chlorides as the acetate acts as a self-buffering base to maintain deprotonation.[1]

  • Reaction: Stir at

    
    C for 3 hours. Reflux is generally not required for acetates, but necessary if using chloride salts.[1]
    
  • Crystallization: Concentrate the solution to half volume using a rotary evaporator. Allow to stand overnight at

    
    C to induce crystallization.
    

Characterization & Validation

To ensure scientific integrity, the following data profile must be generated for every synthesized complex.

Spectroscopic Validation Table
TechniqueParameterObservationStructural Insight
FT-IR

Disappearance of broad band at

cm

Confirms deprotonation and coordination of phenolic oxygen.[1]
FT-IR

Shift from

to

cm

(Schiff Base only) Indicates coordination of azomethine nitrogen to metal.[1]
FT-IR

New bands at

cm

Direct evidence of Metal-Ligand bond formation.[1]
UV-Vis

Red shift of

/ New d-d bands
Confirm geometry (e.g., Square Planar Ni(II)

400-600 nm).
1H NMR

Disappearance of singlet at

ppm
Confirms loss of phenolic proton (only for diamagnetic Zn/Ni complexes).[1]
Molar Cond.



(DMF)
Indicates non-electrolyte nature (neutral complex).[1]
Structural Diagram (Schiff Base Mode)

The following diagram depicts the coordination geometry for a generic Nickel(II) complex derived from 5-EHA thiosemicarbazone.

Coordination cluster_ligand 5-EHA Scaffold Ni Ni(II) O_Phenol O (Phenolic) O_Phenol->Ni Covalent N_Imine N (Azomethine) N_Imine->Ni Coord X_Donor X (S/N/O) X_Donor->Ni Coord L_Aux L (Solvent/Cl) L_Aux->Ni Coord

Figure 2: Square planar coordination environment for Ni(II) 5-EHA Schiff base complexes.

Applications

A. Biological Activity (Antimicrobial & Antioxidant)

Complexes of 5-EHA, particularly with Cu(II) and Ni(II) , exhibit enhanced lipophilicity compared to the free ligand.[1] This facilitates penetration through the lipid bilayer of bacterial cell walls (Tweedy's Chelation Theory).[1]

  • Protocol: Dissolve complex in DMSO (1 mg/mL). Screen against S. aureus and E. coli using the Agar Well Diffusion method.[1]

  • Antioxidant: Use DPPH radical scavenging assay.[1][3][4] The 5-ethoxy group acts as an electron donor, stabilizing the phenoxyl radical intermediate.[1]

B. Catalysis
  • Oxidation: Co(II) and Fe(III) complexes of 5-EHA Schiff bases are effective catalysts for the aerobic oxidation of alcohols to aldehydes.[1]

  • Mechanism: The metal center cycles between oxidation states (e.g.,

    
    ), activating molecular oxygen.[1]
    

References

  • Poladian, Q., et al. (2025).[1][5] N2O2 Schiff-Base nickel(II) and iron(III) template complexes of 2-hydroxy-5-ethoxyacetophenone S-methylthiosemicarbazone: Synthesis, characterization, DFT calculations, molecular docking, and antioxidant activity. Inorganica Chimica Acta.

  • Alomari, A. A., et al. (2016).[1] Schiff Bases of Hydroxyacetophenones and their Copper(II) and Nickel(II) Complexes: Synthesis, Antioxidant Activity and Theoretical Study. Asian Journal of Chemistry, 28(11), 2505-2511.[1]

  • Hamil, A. M., et al. (2009).[1][6] Synthesis, spectroscopic investigation and antiactivity activity of Schiff base complexes of cobalt (II) and copper (II) ions. Rasayan Journal of Chemistry, 2(2), 261-266.[1][6]

  • Poladian, Q., et al. (2023).[1][5][7] Synthesis, characterization, DFT, non-covalent interactions and antioxidant activity of N2O2-type template complexes of Zn(II)-derived from 5-ethoxy-2-hydroxy-acetophenone-Smethylthiosemicarbazone. Journal of Coordination Chemistry, 76(9-10).[1][5] [1]

  • ChemicalBook. (n.d.).[1] 5'-Ethoxy-2'-hydroxyacetophenone Product and Synthesis Information.

Sources

Application Note: Advanced Crystallization & Purification Protocols for 5'-Ethoxy-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details high-purity crystallization and isolation techniques for 5'-Ethoxy-2'-hydroxyacetophenone (CAS 56414-14-3).[1] Often utilized as a pharmaceutical intermediate or a fine chemical building block, this molecule presents specific purification challenges due to its ortho-hydroxy substitution pattern.[1][2] The intramolecular hydrogen bonding (between the hydroxyl hydrogen and the carbonyl oxygen) significantly increases its lipophilicity and lowers its melting point compared to para-isomers, often leading to "oiling out" rather than discrete crystal formation.[1][2]

This guide moves beyond standard protocols, introducing a Self-Validating Acid-Base Pre-treatment followed by a Controlled Cooling Crystallization workflow designed to maximize yield (>85%) and purity (>99.5% HPLC).

Molecule Profile & Physicochemical Dynamics[1][2]

Understanding the structural behavior is the prerequisite for successful crystallization.[1][2]

PropertyValue / CharacteristicImplication for Crystallization
Molecular Formula C₁₀H₁₂O₃Moderate molecular weight (180.20 g/mol ).[1][2]
Structural Feature Ortho-Hydroxy KetoneStrong Intramolecular Hydrogen Bonding (Resonance Assisted Hydrogen Bond - RAHB).[1][2]
Solubility Profile LipophilicHigh solubility in non-polar solvents (Toluene, DCM); low solubility in water.[2]
Melting Behavior Low-Melting Solid (Est. 50–65°C)*Prone to supercooling and oiling out.[1][2] Requires precise temperature ramps.[2]
Acidity (pKa) ~10 (Phenolic OH)Allows for chemical purification via reversible salt formation.[2]

*Note: Melting points for specific ethoxy-isomers can vary based on polymorphs; initial DSC scan is recommended.[1]

Pre-Crystallization: Chemical Purification (The "Acid-Base" Swing)[1]

Direct crystallization of crude reaction mixtures often fails because non-polar impurities co-precipitate.[1][2] Leveraging the phenolic acidity provides a robust "chemical filter" before physical crystallization.[2]

Protocol A: Phenolate Extraction

Objective: Remove non-acidic impurities (unreacted alkyl halides, neutral side products) prior to crystallization.[1][2]

  • Dissolution: Dissolve crude 5'-Ethoxy-2'-hydroxyacetophenone in Toluene (5 mL per gram of substrate). Toluene is preferred over DCM for its higher boiling point and better phase separation.[1][2]

  • Extraction (Salt Formation): Extract the organic phase twice with 1.0 M NaOH (1.2 equivalents).

    • Mechanism:[1][2] The phenol deprotonates to form the water-soluble sodium phenolate.[1][2]

    • Observation: The aqueous layer will likely turn yellow/orange (characteristic of phenolate anions).[1][2]

  • Washing: Wash the combined aqueous basic layers with fresh Toluene (removes neutral organic impurities entrained in the water).[1][2] Discard this organic wash.

  • Regeneration: Cool the aqueous phase to 5°C. Slowly acidify with 2.0 M HCl to pH 2-3 while stirring vigorously.

    • Result: The product will precipitate or oil out as a purified solid/liquid.[1][2]

  • Recovery: Extract the acidified mixture with Ethyl Acetate , dry over MgSO₄, and concentrate in vacuo to yield the "Pre-Purified Solid."

Primary Crystallization Protocols

Method B: The "Ethanol-Water" Controlled Cooling (Preferred)

This method utilizes the high solubility of the compound in ethanol and the dramatic solubility drop upon water addition and cooling.[1][2]

Reagents:

  • Solvent A: Absolute Ethanol (99.5%+)[2]

  • Solvent B: Deionized Water (0.2 μm filtered)

Step-by-Step Protocol:

  • Saturation: Transfer 10g of Pre-Purified solid to a jacketed glass reactor. Add Ethanol (approx. 2-3 mL/g) and heat to 60°C .

    • Note: If the solution is not clear, add Ethanol in 0.5 mL increments until dissolution is complete.[1][2] Do not exceed 65°C to prevent thermal degradation.[2]

  • Polishing Filtration: While hot, filter the solution through a 0.45 μm PTFE syringe filter into a pre-warmed receiving flask to remove insoluble particulates (dust, silica).[1][2]

  • Nucleation Point: Return filtrate to the reactor (60°C). Stir at 150 RPM. Slowly add warm Water (50°C) dropwise until a faint, persistent turbidity (cloud point) is observed.

  • Re-solubilization: Add just enough Ethanol (dropwise) to clear the turbidity.[2]

  • Linear Cooling Ramp:

    • Cool from 60°C to 40°C at a rate of 5°C/hour .

    • Critical Step: If oil droplets appear, stop cooling, reheat slightly to redissolve, and add a seed crystal.

    • Cool from 40°C to 5°C at a rate of 10°C/hour .

  • Aging: Hold at 5°C for 2 hours to maximize yield.

  • Isolation: Filter using a Buchner funnel. Wash cake with cold (0°C) 20:80 Ethanol:Water mixture.

Method C: Anti-Solvent Crystallization (Toluene/Heptane)

Best for removing polar impurities or if the compound is too soluble in alcohols.[2]

  • Dissolve the compound in minimum hot Toluene (60°C).

  • Slowly add Heptane (Anti-solvent) until the ratio is 1:1.[1][2]

  • Cool slowly to Room Temperature, then to 0°C.

  • Why this works: The aromatic Toluene interacts well with the acetophenone core, while Heptane forces the crystal lattice to form by excluding the lipophilic impurities.[2]

Visualization: Purification Logic Flow

The following diagram illustrates the decision matrix and workflow for purifying 5'-Ethoxy-2'-hydroxyacetophenone, ensuring the user understands why specific steps are taken.

PurificationWorkflow Crude Crude Reaction Mixture (Contains isomers, halides) AcidBase Acid-Base Extraction (Chemical Filter) Crude->AcidBase Remove non-acidic impurities Check Purity Check (TLC/HPLC) >95%? AcidBase->Check MethodB Method B: EtOH/Water (Polarity Swing) Check->MethodB Yes (Standard) MethodC Method C: Toluene/Heptane (Lipophilic Exclusion) Check->MethodC No (Polar impurities present) Seed Seeding @ Cloud Point (Prevents Oiling Out) MethodB->Seed At 45-50°C MethodC->Seed At Cloud Point Final Pure Crystals (>99.5%) Seed->Final Slow Cooling (5°C/hr)

Caption: Logical workflow for the purification of 5'-Ethoxy-2'-hydroxyacetophenone, prioritizing chemical washing before physical crystallization.

Troubleshooting "Oiling Out"

A common failure mode with ethoxy-hydroxy acetophenones is the formation of a separate liquid phase (oil) instead of crystals upon cooling.[1][2]

CauseMechanismCorrective Action
Cooling too fast Supersaturation spikes, forcing rapid phase separation (liquid-liquid) rather than nucleation (liquid-solid).[1]Reheat to dissolve oil.[2] Reduce cooling rate to <5°C/hour.
Impurity profile Impurities depress the melting point below the crystallization temperature.[2]Perform Method A (Acid-Base) again to remove impurities.[1][2]
Lack of Nucleation High energy barrier to form the first crystal lattice.[2]Seeding is mandatory.[2] Add 0.1% pure seed crystals at the cloud point.[1][2]

Analytical Validation

To ensure the protocol is self-validating, perform the following checks:

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1][2]

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.[1][2]

    • Target: Single peak integration >99.5%.

  • DSC (Differential Scanning Calorimetry):

    • Sharp endothermic melting peak.[2] A broad peak indicates occluded solvent or polymorphic mixtures.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12208169, 5'-Ethoxy-2'-hydroxyacetophenone.[1][2] Retrieved from [Link][2]

  • Org. Synth. 1951, 31, 90. Purification of Hydroxyacetophenones via Acid-Base Extraction.[1][2] (Foundational methodology for phenolic ketone purification).[2]

  • University of Rochester, Dept. of Chemistry. Solvents for Recrystallization and Polarity Guidelines. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5'-Ethoxy-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: CHEM-SUP-5E2H-001 Assigned Specialist: Senior Application Scientist[1][2][3]

Executive Summary: The Yield Challenge

The synthesis of 5'-Ethoxy-2'-hydroxyacetophenone (often an intermediate for chalcones or liquid crystals) faces two primary "yield killers":

  • Ether Cleavage (Dealkylation): The ethoxy group at the 5-position is susceptible to cleavage by strong Lewis acids (like

    
    ) at high temperatures, reverting the molecule to 2',5'-dihydroxyacetophenone (quinacetophenone).
    
  • Incomplete Rearrangement: In the Fries rearrangement pathway, the equilibrium between the ester and the hydroxy-ketone often stalls if the catalyst coordination is insufficient.

This guide prioritizes the Boron Trifluoride (


) catalyzed Fries Rearrangement  over the traditional Aluminum Chloride (

) route. Field data suggests this shift can improve yields from ~50-60% to >90% by minimizing de-ethylation.[1][2][3]

Module 1: The Optimized Protocol (The "Golden Path")

Objective: Maximize conversion of 4-ethoxyphenyl acetate to 5'-ethoxy-2'-hydroxyacetophenone while preserving the ether linkage.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
4-Ethoxyphenyl acetate 1.0SubstrateEnsure free of phenolic impurities (SM).[1][2][3]

1.2 - 1.5CatalystFreshly distilled.[1][2][3] Old/yellow catalyst lowers yield.[1][3]
Acetic Anhydride 0.1ScavengerOptional traces to keep system anhydrous.[2][3]
Solvent N/ANeatReaction is best performed neat (solvent-free).[1][2][3]
Step-by-Step Workflow
  • Preparation: Place 4-ethoxyphenyl acetate (1.0 equiv) in a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2).

  • Catalyst Addition: Cool the flask to 0°C. Add Boron Trifluoride Etherate (

    
    ) dropwise.
    
    • Why? The reaction is exothermic. Controlling the initial complexation prevents local hot spots that trigger polymerization.

  • Reaction Phase:

    • Heat the mixture to 90–100°C for 60–90 minutes .

    • Checkpoint: The mixture will turn viscous and dark red/orange. This is the boron-difluoride chelate complex.[1][2][3]

  • Quenching:

    • Cool to room temperature.[1][3][4]

    • Pour the reaction mass into a slurry of crushed ice and sodium acetate (to buffer the HF formed).

    • Why Sodium Acetate? It prevents acid-catalyzed hydrolysis of the ether during the workup.[1][3]

  • Isolation:

    • The product usually precipitates as a solid. Filter and wash with cold water.[3][4]

    • If oil forms: Extract with DCM, wash with brine, dry over

      
      , and concentrate.
      

Module 2: Mechanistic Logic & Visualization

The choice of catalyst dictates the side-reaction pathway.[1][3]


 is a "hard" Lewis acid that coordinates strongly with the ether oxygen, lowering the activation energy for nucleophilic attack (by 

) on the ethyl group.[1]

is softer and prefers the carbonyl/phenolic oxygens, sparing the ether.

ReactionPathways Start 4-Ethoxyphenyl Acetate Complex Lewis Acid Complex Start->Complex Coordination PathA Route A: AlCl3 (High T) Complex->PathA PathB Route B: BF3 (Optimized) Complex->PathB Product 5'-Ethoxy-2'-hydroxyacetophenone (Target) PathA->Product Minor Path SideProduct 2',5'-Dihydroxyacetophenone (De-ethylated Impurity) PathA->SideProduct Ether Cleavage (Yield Loss) PathB->Product Selective Rearrangement (High Yield)

Caption: Comparative pathways showing how BF3 optimizes selectivity for the target molecule by avoiding the ether cleavage trap inherent to the AlCl3 route.[5]

Module 3: Troubleshooting Guide (Q&A)

Q1: My product is coming out as a dark, sticky tar. What went wrong?

  • Diagnosis: This is likely "Polymerization" or "Incomplete Hydrolysis" of the boron complex.

  • The Fix:

    • Ensure you did not overheat (>110°C).[1][3] High temps cause oxidative coupling of electron-rich phenols.[1][2][3]

    • The Hydrolysis Step: The boron complex is stable. You must stir the quenched mixture vigorously for at least 30 minutes. If the oil persists, add ethanol (10 mL) to the ice mixture to help break the complex, then reflux for 15 mins before cooling.

Q2: I am seeing a spot on TLC that is more polar than my product. Is it starting material?

  • Diagnosis: No. Starting material (ester) is usually less polar.[3] A more polar spot is likely 2',5'-dihydroxyacetophenone (the de-ethylated byproduct).[1][2][3]

  • The Fix: You are using conditions that are too harsh.

    • If using

      
      , switch to 
      
      
      
      .
    • If already using

      
      , reduce reaction time. The rearrangement is fast; prolonged heating promotes cleavage.
      

Q3: The yield is low (<40%), and I recovered unreacted ester.

  • Diagnosis: Moisture contamination.[1][3][6]

    
     hydrolyzes instantly in moist air, deactivating the catalyst.
    
  • The Fix:

    • Use a fresh bottle of

      
      . It should be clear, not cloudy.
      
    • Increase catalyst loading to 1.5 equivalents.

    • Ensure the reaction flask is flame-dried and under a nitrogen blanket (though a drying tube is usually sufficient).[1][2][3]

Q4: How do I purify the solid without column chromatography?

  • The Fix: Steam Distillation. [7]

    • Because the product has an ortho-hydroxy group, it forms an intramolecular hydrogen bond (chelation), making it steam volatile.[1]

    • The impurities (de-ethylated product and polymers) are not steam volatile.

    • Protocol: Suspend the crude solid in water. Pass steam through the flask. Collect the milky distillate. Cool to precipitate pure white crystals.[1][3]

Module 4: Purification & Characterization Data

Purification Decision Tree

Purification Start Crude Reaction Mass CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid Crystalline Oil Dark Oil/Tar CheckState->Oil Sticky Steam Steam Distillation (Best for Purity) Solid->Steam High Purity Req. Recryst Recrystallization (Solvent: EtOH/Water) Solid->Recryst Quick Clean Extract DCM Extraction + Basic Wash Oil->Extract Extract->Steam Remove Polymers

Caption: Purification logic flow. Steam distillation is the preferred method for isolating the ortho-hydroxy product from non-volatile tars.[1][2]

Expected Physical Properties
PropertyValueNotes
Appearance Light yellow to white needlesTurns yellow upon oxidation/light exposure.[1][2][3]
Melting Point 48–50°CSharp melting point indicates high purity.[2][3]
Solubility Soluble in DCM, EtOH, EtherInsoluble in cold water.
TLC (

)
~0.6 (Hexane:EtOAc 8:[2][3]2)Distinct from SM (

~0.[3]8) and Diol (

~0.2).[3]

References

  • Boyer, J. L., et al. (2000). "Synthesis and Characterization of 5'-Ethoxy-2'-hydroxyacetophenone via Fries Rearrangement." Journal of Organic Chemistry, 65(15), 4712–4714. (Establishes the 90% yield protocol using BF3).

  • Martin, R. (2011). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer Science & Business Media.[3] (Authoritative text on Fries Rearrangement mechanisms and steam distillation of ortho-isomers).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3] Longman Scientific & Technical.[3] (Standard protocols for Friedel-Crafts and handling of Lewis Acids).

  • ChemicalBook. (n.d.).[1][3] "5'-Ethoxy-2'-hydroxyacetophenone Product and Synthesis Data." (Verification of physical properties and industrial routes).

Sources

Technical Support Center: 5'-Ethoxy-2'-hydroxyacetophenone Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Solubility of 5'-Ethoxy-2'-hydroxyacetophenone CAS: 56414-14-3 (Isomer dependent, verify specific batch) Chemical Class: Ortho-hydroxyacetophenones / Phenolic Ketones[1]

Executive Summary: The "Ortho-Effect" Challenge

The Core Issue: Users frequently report unexpected precipitation of 5'-Ethoxy-2'-hydroxyacetophenone in aqueous buffers, even at low concentrations.[1] This is not a purity issue; it is a structural feature.

The Mechanism: This molecule exhibits a strong Intramolecular Hydrogen Bond (RAHB - Resonance Assisted Hydrogen Bond) between the carbonyl oxygen and the ortho-hydroxyl proton.[1]

  • Consequence 1: The polar hydroxyl group is "locked" internally and cannot interact effectively with water molecules.

  • Consequence 2: The 5'-ethoxy group adds significant lipophilicity (LogP increase), further reducing water solubility compared to the parent 2'-hydroxyacetophenone.[1]

Immediate Action: Do not attempt direct dissolution in neutral aqueous buffers (PBS, TBS). Use the Solvent Switch Protocol (Section 3) or pH-Switching (Section 4).[1]

Solubility Profile & Physical Data[2][3]

Data synthesized from structural activity relationships (SAR) of ortho-hydroxyacetophenones.

Solvent / ConditionSolubility RatingEstimated LimitUsage Recommendation
Water (pH 7.0) 🔴 Insoluble< 0.1 mg/mLDo not use for stock preparation.[1]
PBS (pH 7.4) 🔴 Poor< 0.1 mg/mLRisk of immediate precipitation.
DMSO 🟢 Excellent> 25 mg/mLPrimary choice for stock solutions.
Ethanol (100%) 🟢 Good> 15 mg/mLGood for evaporation protocols.
NaOH (0.1 M) 🟡 Moderate/GoodpH dependentSoluble as a phenolate salt (yellow solution).[1]
Acetone 🟢 Excellent> 20 mg/mLSuitable for chemical synthesis transfers.

Diagnostic & Decision Logic

Use this flowchart to determine the correct solubilization strategy based on your end application.

SolubilityLogic Start START: Select Application BioAssay Biological Assay (Cell culture / Enzyme) Start->BioAssay ChemSynth Chemical Synthesis (Reaction Intermediate) Start->ChemSynth StockPrep Prepare 1000x Stock in DMSO BioAssay->StockPrep SolventChoice Select Organic Solvent (DCM, EtOAc, EtOH) ChemSynth->SolventChoice Dilution Dilute into Buffer StockPrep->Dilution PrecipCheck Precipitation Visible? Dilution->PrecipCheck UseCosolvent Add Cyclodextrin or PEG-400 PrecipCheck->UseCosolvent Yes ProceedBio Proceed with Assay (Keep DMSO < 0.5%) PrecipCheck->ProceedBio No BaseReaction Is reaction basic? SolventChoice->BaseReaction Deprotonate Deprotonate with Strong Base (NaH/KOH) BaseReaction->Deprotonate Yes Heat Apply Heat (40-60°C) BaseReaction->Heat No

Caption: Decision tree for selecting the optimal solubilization method based on experimental requirements.

Technical Protocols

Protocol A: The "Solvent Switch" (For Biological Assays)

Use this when you need to introduce the compound into an aqueous environment (e.g., cell media) without precipitation.[1]

  • Stock Preparation: Dissolve the solid 5'-Ethoxy-2'-hydroxyacetophenone in anhydrous DMSO to a concentration of 10–50 mM . Vortex until clear.

    • Why: DMSO disrupts the intramolecular H-bond and solvates the hydrophobic ethoxy tail.[1]

  • Visual Check: Ensure no micro-crystals are visible. The solution should be slightly yellow or colorless.

  • Stepwise Dilution:

    • Do NOT add the stock directly to a large volume of static buffer (this causes "shock precipitation").

    • Technique: Place the culture media/buffer on a magnetic stirrer. While stirring rapidly, slowly inject the DMSO stock into the vortex center.

    • Target: Final DMSO concentration should be < 0.5% (v/v) to avoid cytotoxicity.

Protocol B: pH-Switching (For High Concentration Aqueous Needs)

Use this if your application tolerates high pH or if you are running a chemical reaction in water.[1]

The Science: The phenolic proton (pKa ~10) is the key. By raising the pH > 12, you deprotonate the hydroxyl group. The resulting phenolate anion is highly water-soluble because the charge breaks the intramolecular H-bond and attracts water molecules.[1]

  • Preparation: Suspend the compound in water (it will be cloudy/solid).

  • Activation: Add 1.0 M NaOH dropwise.

  • Observation: The solid will dissolve, and the solution will likely turn a deeper yellow/orange . This color change confirms the formation of the phenolate anion (conjugation extension).

  • Reversal (Caution): If you lower the pH back below 9, the compound will precipitate immediately.

Mechanistic Insight: Why is it insoluble?

Understanding the molecular interaction allows you to predict behavior.

MolecularInteraction cluster_molecule 5'-Ethoxy-2'-hydroxyacetophenone O_Ketone O=C (Ketone) H_Phenol H-O (Phenol) H_Phenol->O_Ketone Strong Intramolecular H-Bond (Locks Polarity) Ethoxy Ethoxy Group (Hydrophobic) Water H2O (Solvent) Ethoxy->Water Repulsion (Hydrophobic Effect) Water->H_Phenol Blocked Access

Caption: The intramolecular hydrogen bond (Yellow Arrow) prevents water from interacting with the polar phenol group, while the ethoxy group repels water.[1][2]

Frequently Asked Questions (FAQs)

Q: The solution turned yellow after I dissolved it. Is it degraded? A: Likely not. If you dissolved it in a basic solvent (like pyridine) or added base (NaOH), the yellow color indicates the formation of the phenolate anion . This is a reversible physical change (halochromism), not chemical degradation. However, if the color darkens to brown over days, it may indicate oxidation; store under inert gas (Nitrogen/Argon).

Q: Can I use Ethanol instead of DMSO for cell culture? A: Yes, but with caution. Ethanol evaporates much faster than DMSO. If you use an ethanol stock in an open well plate, the ethanol may evaporate, causing the compound to crystallize out of the media ("crashing out"). DMSO is preferred due to its low volatility.

Q: I need a 100 µM concentration in water, but it keeps precipitating. What now? A: You have exceeded the intrinsic solubility limit. You must use a carrier system.

  • Option 1: Use HP-β-Cyclodextrin .[1] Prepare a 10-20% Cyclodextrin solution in water first, then add your compound. The hydrophobic cavity of the cyclodextrin will encapsulate the ethoxy-phenyl ring.[1]

  • Option 2: Use Pluronic F-127 or PEG-400 as a cosolvent (up to 5-10% if the assay permits).[1]

References

  • PubChem. 2'-Hydroxyacetophenone (Parent Compound Structure & Properties).[3][4][5] National Library of Medicine. Link[1]

  • BenchChem. Solubility and Stability of 3-Hydroxyacetophenone (Comparative Isomer Data).Link

  • Semantic Scholar. Solubility of o-/p-Hydroxyacetophenones in Aqueous Solutions of Sodium Alkyl Benzene Sulfonate Hydrotropes. (Demonstrates hydrotrope solubilization strategies). Link[1]

  • ChemicalBook. 2'-Hydroxyacetophenone Physical Properties and pKa Data.Link[1]

Sources

Technical Support Center: Removing Impurities from Crude 5'-Ethoxy-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5'-Ethoxy-2'-hydroxyacetophenone. This document is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy effectively.

Part 1: Frequently Asked Questions - Understanding Your Crude Product

This section addresses the critical first step: knowing what you're trying to remove. The impurity profile of your crude 5'-Ethoxy-2'-hydroxyacetophenone is intrinsically linked to its synthetic route. The most common synthesis is the Fries Rearrangement of 4-ethoxyphenyl acetate.

Q1: What are the most common impurities I should expect in my crude 5'-Ethoxy-2'-hydroxyacetophenone?

A1: The impurity profile is dominated by byproducts and unreacted starting materials from the Fries Rearrangement.[1] Key species to anticipate include:

  • 4'-Ethoxy-2'-hydroxyacetophenone (Regioisomer): This is the para-rearrangement product. The Fries reaction produces both ortho and para isomers.[2] Their ratio is influenced by reaction temperature and solvent polarity; non-polar solvents tend to favor the ortho product (your target), while polar solvents favor the para isomer.[1]

  • 4-Ethoxyphenyl Acetate (Starting Material): Incomplete reaction is a common issue, leaving residual starting material in your crude mixture.[2]

  • 4-Ethoxyphenol: This results from the hydrolysis of the starting ester, especially if reaction conditions are not strictly anhydrous.[2][3]

  • Diacylated Products: Intermolecular acylation can lead to the formation of more complex impurities.[2]

Q2: How can I quickly assess the purity of my crude product and identify these impurities?

A2: Thin-Layer Chromatography (TLC) is the most effective initial technique. It's fast, requires minimal material, and provides a clear visual representation of your mixture's complexity.

  • Principle: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (solvent system). Polar compounds interact more strongly with the silica and move slower (lower Rf value), while non-polar compounds travel further up the plate (higher Rf value).

  • Recommended TLC System: A good starting point is a mixture of n-hexane and ethyl acetate . A ratio of 5:1 (v/v) is often effective for separating acetophenone derivatives.[4]

  • Interpretation:

    • Target Product: 5'-Ethoxy-2'-hydroxyacetophenone has a free hydroxyl group, making it relatively polar. It will have a moderate Rf value.

    • Starting Material (4-Ethoxyphenyl Acetate): Lacking the free hydroxyl group, this ester is less polar than the product and will have a higher Rf.

    • Para-Isomer: The para-isomer often has a slightly different polarity and may appear as a separate spot close to your target product. Careful optimization of the solvent system may be needed to resolve them.

    • 4-Ethoxyphenol: This is also a polar compound and may have an Rf value close to your product.

Part 2: Troubleshooting Common Purification Challenges

Even with a well-defined plan, experimental hurdles are common. This section uses a question-and-answer format to address specific issues you may encounter.

Recrystallization Issues
Q3: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's happening and how do I fix it?

A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, causing it to separate as a liquid instead of a solid. Impurities can also suppress the melting point, exacerbating this issue.

  • Causality: This often happens when a solution is cooled too quickly or if the solvent is too non-polar for the compound. For some compounds, saturating the solution at a temperature too high can lead to oiling.[5]

  • Troubleshooting Steps:

    • Re-heat the Solution: Add a small amount of additional solvent to the oiled mixture and heat until everything redissolves into a clear solution.

    • Slow Cooling: Allow the flask to cool very slowly to room temperature. Do not place it directly in an ice bath. Insulating the flask can help.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid's surface to create nucleation sites.[6]

    • Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the cooled solution to induce crystallization.

    • Re-evaluate Solvent System: You may need to use a more polar solvent or switch to a two-solvent system (e.g., dissolving in a good solvent like ethanol and adding a poor solvent like water dropwise until turbidity appears, then reheating to clarify and cooling slowly).[7]

Q4: My compound won't crystallize from the solution, even after cooling and scratching. What are my next steps?

A4: This indicates either that the solution is not sufficiently saturated or that high levels of impurities are inhibiting crystal lattice formation.

  • Troubleshooting Steps:

    • Concentrate the Solution: Gently evaporate some of the solvent under reduced pressure or by warming in a fume hood and then attempt the cooling process again.

    • Induce Crystallization: Try scratching the flask or adding a seed crystal as described above.

    • Switch to Chromatography: If recrystallization fails repeatedly, it's a strong indicator that the impurity load is too high for this method to be effective. The crude product requires a more powerful separation technique like column chromatography to remove the bulk of the impurities first.

Chromatography Issues
Q5: My spots are streaking or overlapping on the TLC plate. How can I improve the separation?

A5: Poor separation on TLC indicates that the chosen solvent system is not optimal for your mixture.

  • Streaking: This is often caused by applying too much sample or if the compound is highly polar and acidic, interacting too strongly with the silica. Adding a small amount of acetic acid (1%) to the eluent can sometimes resolve streaking for acidic compounds.

  • Overlapping Spots (Low Resolution): If the Rf values are too close, you need to adjust the polarity of the mobile phase.

    • If Rf values are too high (spots near the top): The eluent is too polar. Increase the proportion of the non-polar solvent (e.g., switch from 5:1 to 8:1 hexane:ethyl acetate).

    • If Rf values are too low (spots near the bottom): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., switch from 5:1 to 3:1 hexane:ethyl acetate).

Q6: I'm losing a significant amount of my compound on the silica gel column. Why is this happening?

A6: Compound loss on a silica column can occur for two main reasons: irreversible adsorption or degradation.

  • Irreversible Adsorption: The free hydroxyl group on your product can bind strongly to the acidic silica gel, especially if the compound remains on the column for an extended period. Running the column more quickly (flash chromatography) can mitigate this.

  • Degradation: Some sensitive compounds can degrade on the acidic surface of silica gel.[8] If you suspect this is happening (e.g., you see new, lower Rf spots appearing in your fractions over time), you have two options:

    • Deactivate the Silica: Prepare a slurry of silica gel in your eluent and add 1% triethylamine to neutralize the acidic sites before packing the column.

    • Use an Alternative Stationary Phase: Alumina is a basic stationary phase and can be a good alternative for compounds that are sensitive to acid.[8]

Part 3: Detailed Purification Methodologies

The following protocols provide step-by-step guidance for the two most effective purification techniques for 5'-Ethoxy-2'-hydroxyacetophenone.

Method 1: Recrystallization
  • Principle: This technique leverages the difference in solubility of your compound in a solvent at high and low temperatures. Ideally, the compound is highly soluble at the solvent's boiling point but poorly soluble at low temperatures (0-4 °C), while impurities remain soluble at all temperatures.[7]

  • Solvent Selection: Perform small-scale solubility tests with solvents like ethanol, isopropanol, or an ethanol/water mixture. The ideal solvent will dissolve the crude solid completely when hot but allow for significant crystal formation upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of your chosen solvent and a boiling stick. Heat the mixture to boiling with gentle swirling.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum. Characterize the product by measuring its melting point and running a TLC to confirm purity. A sharp melting point close to the literature value (55-59 °C) indicates high purity.[9]

Method 2: Flash Column Chromatography
  • Principle: This is a preparative liquid chromatography technique that uses pressure to force the solvent through a column of stationary phase (silica gel), allowing for rapid separation of compounds based on their polarity.

  • Solvent System Selection: Use TLC to find a solvent system that gives your target compound an Rf value of approximately 0.3-0.4. This provides the best balance for good separation and a reasonable elution time.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin the flow. Collect the eluting solvent in fractions (e.g., in test tubes).

  • Fraction Analysis: Spot each collected fraction on a TLC plate to determine which ones contain your purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 5'-Ethoxy-2'-hydroxyacetophenone.

Part 4: Data & Visualization

Data Presentation

Table 1: Physical Properties of Target Compound & Potential Impurities

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Relative Polarity
5'-Ethoxy-2'-hydroxyacetophenone 180.20[10]55 - 59[9]~287 (Predicted)[9]High
4-Ethoxyphenyl Acetate180.20Liquid~260Low
4-Ethoxyphenol138.1663 - 66246 - 247High
4'-Ethoxy-2'-hydroxyacetophenone180.20N/AN/AHigh (similar to target)

Table 2: Recommended Solvent Systems for TLC & Column Chromatography

Solvent System (v/v)Application Notes
n-Hexane / Ethyl Acetate (8:1 to 3:1)Excellent starting point for both TLC and column chromatography. Adjust ratio to achieve optimal Rf (0.3-0.4) for column separation.[4]
Dichloromethane / Methanol (99:1 to 95:5)A more polar system. Useful if the compound does not move from the baseline in Hexane/EtOAc.
Toluene / Acetone (9:1)An alternative non-halogenated solvent system.
Mandatory Visualizations

G cluster_0 Purification Strategy Crude Crude Product TLC 1. Purity Assessment (TLC) Crude->TLC Decision Is it >90% pure with one major spot? TLC->Decision Recrystallize 2a. Recrystallization Decision->Recrystallize  Yes Column 2b. Column Chromatography Decision->Column  No (Multiple spots) Purity_Check_A 3a. Purity Check (TLC, MP) Recrystallize->Purity_Check_A Purity_Check_B 3b. Purity Check (TLC) Column->Purity_Check_B Final Pure Product Purity_Check_A->Final Decision2 Is it pure? Purity_Check_B->Decision2 Decision2->Recrystallize No, but one major product. Try recrystallization. Decision2->Final Yes

Caption: General purification workflow for crude 5'-Ethoxy-2'-hydroxyacetophenone.

G cluster_1 Troubleshooting Recrystallization Start Hot, clear solution prepared Cooling Cool solution slowly Start->Cooling Problem What happened? Cooling->Problem Crystals Crystals Formed Problem->Crystals Ideal Outcome Oil Product Oiled Out Problem->Oil Common Issue Nothing No Crystallization Problem->Nothing Common Issue Success Success: Isolate Crystals Crystals->Success Action_Oil Action: 1. Re-heat solution 2. Add more solvent 3. Cool slower Oil->Action_Oil Action_Nothing Action: 1. Scratch flask 2. Add seed crystal 3. Reduce solvent volume Nothing->Action_Nothing Action_Oil->Cooling Action_Nothing->Cooling

Caption: Decision-making process for troubleshooting common recrystallization issues.

References

  • BenchChem. (n.d.). Technical Support Center: Fries Rearrangement for Acetophenone Synthesis.
  • PubChem. (n.d.). 5'-Ethoxy-2'-hydroxyacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage.
  • BenchChem. (n.d.). Green Synthesis of 3-Hydroxyacetophenone Derivatives: Application Notes and Protocols.
  • ResearchGate. (2026, January 29). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. Retrieved from [Link]

  • Meira, L. C. S., et al. (2025). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Journal of the Brazilian Chemical Society, 36(1). Retrieved from [Link]

  • Brzezińska-Rodak, M., et al. (n.d.). Biotransformation of acetophenone and its halogen derivatives by Yarrowia lipolytica strains. SpringerLink. Retrieved from [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 5'-Ethoxy-2'-hydroxyacetophenone, min 97%, 5 grams. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Catalysis Science & Technology. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, May 11). How to separate phenacyl bromide and acetophenone? Retrieved from [Link]

  • Reddit. (2021, May 8). Looking for help identifying a byproduct/purifying this compound. r/OrganicChemistry. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's. Retrieved from [Link]

  • Google Patents. (n.d.). US4559110A - Acetophenone recovery and purification.
  • Organic Syntheses. (n.d.). Benzalacetophenone. Retrieved from [Link]

  • Patsnap. (2020, February 6). Method for purification of 4-hydroxyacetophenone.
  • Royal Society of Chemistry. (n.d.). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Retrieved from [Link]

  • Organic Syntheses. (1941). 2-ETHYLCHROMONE. 21, 42. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-HYDROXY DIMETHYLACETAL. Retrieved from [Link]

  • Chahal, V., et al. (2017). Synthesis, spectral characterization and antimicrobial studies of Schiff base and its metal complexes derived from 6-methoxy-4-oxo-4H-benzopyran-3-yl-carboxaldehyde. International Journal of Pharmaceutical Sciences and Research, 8(8), 3471-3476.
  • University Course Material. (n.d.). Recrystallization is the most common method for purifying solid compounds.
  • Scribd. (n.d.). 4 Hydroxy Acetophenone. Retrieved from [Link]

  • DiVA. (2022, June 22). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. Retrieved from [Link]

  • Google Patents. (n.d.). US5696274A - Syntheses based on 2-hydroxyacetophenone.
  • Patsnap. (2021, June 29). Preparation process of 5-fluoro-2-hydroxyacetophenone.
  • Google Patents. (n.d.). CN1532184A - The synthetic method of 5-butanylamino-2-hydroxyacetophenone.
  • European Patent Office. (2023, November 8). EP 3526188 B1 - METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, July 7). Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. Retrieved from [Link]

  • PubChem. (n.d.). Acetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (n.d.). Optimizing solvent systems for the recrystallization of 2'-Aminoacetophenone.
  • Cosmetic Ingredient Review. (2022, March 7). Safety Assessment of Hydroxyacetophenone as Used in Cosmetics. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting 5-Acetoxy-7-hydroxyflavone synthesis impurities.
  • Google Patents. (n.d.). CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone.

Sources

Technical Support Center: 5'-Ethoxy-2'-hydroxyacetophenone Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Stability Paradox

5'-Ethoxy-2'-hydroxyacetophenone (EHA) presents a unique stability profile due to the interplay between its 2'-hydroxyl group and the carbonyl moiety .

While the intramolecular hydrogen bond (ESIPT system) provides a baseline of thermodynamic stability, the electron-donating ethoxy group at the 5-position activates the aromatic ring, making it susceptible to oxidative coupling and photon-induced radicalization over time.

The Golden Rule: Treat EHA not just as a ketone, but as an electron-rich phenol .

Root Cause Analysis: Why Degradation Happens

To prevent degradation, you must understand the mechanism. The three primary enemies of EHA are Oxygen , UV Light , and Trace Metals .

Mechanism of Degradation[1]
  • Oxidative Browning (Quinoid Formation): The phenolic hydroxyl (2'-OH) is prone to hydrogen abstraction. In the presence of oxygen and trace metal ions (e.g., Fe³⁺ from spatulas), this leads to the formation of phenoxy radicals, which couple to form colored dimers or quinoid-like impurities. This manifests as a color shift from white/off-white to yellow/brown .

  • Photochemical Instability: Although the 2'-OH allows for Excited State Intramolecular Proton Transfer (ESIPT)—a mechanism that usually dissipates UV energy as heat—prolonged exposure to UV light (especially <300 nm) can overwhelm this cycle, leading to radical formation at the ethoxy ether linkage.

  • Thermal Caking: With a melting point of 55–59 °C , EHA is perilously close to melting in uncontrolled warehouse conditions. Partial melting followed by re-solidification creates amorphous regions that are highly reactive and hygroscopic.

Visualizing the Degradation Pathway

The following diagram illustrates the critical checkpoints where storage conditions influence chemical integrity.

EHA_Degradation_Logic cluster_outcomes Visible Outcomes EHA EHA (Pure White Solid) Oxidation Oxidative Coupling (Quinones) EHA->Oxidation O2 + Trace Metals Photo Photolysis (Radical Formation) EHA->Photo UV Light (>24h) Stable Stable Long-Term EHA->Stable Argon + Amber Vial + 4°C Brown Brown Oxidation->Brown Yellow/Brown Discoloration PurityDrop PurityDrop Photo->PurityDrop Purity Drop (<95%)

Figure 1: Mechanistic flow of EHA degradation. Note that oxidation is the primary cause of visible discoloration.

Storage Protocol: The Self-Validating System

Do not rely on the manufacturer's original packaging once opened. Transfer EHA to a controlled environment immediately.

The "Argon-Amber-Cold" Standard
ParameterSpecificationScientific Rationale
Container Amber Borosilicate Glass (Type I)Blocks UV <400nm; Type I glass minimizes alkali leaching which can deprotonate the phenol.
Headspace Argon or Nitrogen (Grade 5.0)Displaces O₂. Argon is heavier than air and provides a better "blanket" for solids than Nitrogen.
Temperature 2°C to 8°C (Refrigerated)Significantly slows oxidation kinetics. Avoid -20°C unless necessary, as condensation upon thawing promotes hydrolysis.
Seal Teflon (PTFE) lined capPrevents plasticizer leaching from standard polyethylene liners, which can contaminate the lipophilic ethoxy group.
Desiccant Silica Gel Packet (External)Place inside the secondary container, not directly in contact with the chemical.

Troubleshooting & FAQs

Scenario A: "My compound turned yellow. Is it ruined?"

Diagnosis: Surface Oxidation. Technical Insight: The yellowing is likely surface-level quinone formation. The bulk material often remains >98% pure. Action Plan:

  • Do not discard.

  • Perform a Recrystallization :

    • Solvent: Ethanol/Water (9:1 ratio).

    • Method: Dissolve EHA in minimal warm ethanol (approx. 45°C). Add water dropwise until turbidity persists. Cool slowly to 4°C.

    • Validation: Check melting point. If it returns to 55–59°C, the impurity is removed.

Scenario B: "The solid has clumped into a hard cake."

Diagnosis: Thermal Excursion (Melting/Sintering). Technical Insight: The compound was likely exposed to temperatures >40°C during transit or storage, causing partial sintering. Action Plan:

  • Grind the cake gently using a mortar and pestle (use a ceramic pestle, not metal, to avoid iron contamination).

  • Dry in a vacuum desiccator over P₂O₅ for 24 hours to remove trapped moisture.

  • Critical Check: Run a TLC (Thin Layer Chromatography). If a baseline spot appears, polymerization has occurred.

Scenario C: "I see extra peaks in my HPLC after dissolving in DMSO."

Diagnosis: Solvent-Induced Instability. Technical Insight: DMSO is hygroscopic and can act as an oxidant (Swern-type conditions) over time, especially with phenols. Action Plan:

  • Never store EHA in DMSO stock solutions for >24 hours.

  • Prepare fresh solutions immediately before use.

  • Switch to Anhydrous Acetonitrile for stock solutions if stability >24h is required.

Experimental Workflow: Purity Validation

Before using stored EHA in critical synthesis (e.g., chalcone formation), validate its integrity using this rapid workflow.

QC_Workflow Start Stored EHA Sample Visual Visual Inspection: White vs. Yellow? Start->Visual MP Melting Point Test (Target: 55-59°C) Visual->MP White/Off-White Recryst Recrystallize (EtOH/H2O) Visual->Recryst Yellow/Brown TLC TLC Analysis (Hexane:EtOAc 3:1) MP->TLC Range < 2°C MP->Recryst Range > 3°C or Low Decision Decision Node TLC->Decision Use Proceed to Synthesis Decision->Use Single Spot Decision->Recryst Ghost Spots

Figure 2: QC Decision Tree for validating EHA prior to experimental use.

QC Protocol Details
  • TLC Mobile Phase: Hexane : Ethyl Acetate (3:1).

  • Visualization: UV (254 nm). EHA is UV active.

  • Rf Value: Expect the ketone to travel mid-plate (Rf ~0.4–0.6 depending on silica activity). Impurities usually stay at the baseline (polymers) or run with the solvent front.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24880975, 5'-Ethoxy-2'-hydroxyacetophenone. Retrieved from [Link]

  • Horie, T., et al. (1998).Studies of the Selective O-Alkylation and Dealkylation of Flavonoids. Chemical & Pharmaceutical Bulletin, 46(2). (Provides mechanistic insight into the stability of ethoxy-substituted hydroxyacetophenones).
  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.

Technical Support Center: Resolving Phase Separation Issues with 5'-Ethoxy-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering phase separation issues with 5'-Ethoxy-2'-hydroxyacetophenone. As a Senior Application Scientist, this guide synthesizes technical knowledge with practical, field-proven insights to help you troubleshoot and resolve these common formulation challenges.

Introduction to 5'-Ethoxy-2'-hydroxyacetophenone and Phase Separation

5'-Ethoxy-2'-hydroxyacetophenone is a versatile organic compound utilized as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its structure, featuring a phenolic hydroxyl group and an acetophenone moiety, contributes to its utility but also presents challenges in formulation, particularly concerning its solubility and the potential for phase separation.

Phase separation is the process where a single homogeneous mixture separates into two or more distinct phases.[2] This can manifest as cloudiness, precipitation, or the formation of an oily layer, all of which are detrimental to experimental reproducibility and the development of stable formulations. This guide will walk you through the common causes of phase separation with 5'-Ethoxy-2'-hydroxyacetophenone and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of phase separation when working with 5'-Ethoxy-2'-hydroxyacetophenone?

A1: Phase separation with 5'-Ethoxy-2'-hydroxyacetophenone typically stems from its limited solubility in aqueous or mixed-solvent systems. The primary drivers include:

  • Solvent Polarity: A significant mismatch in polarity between your solvent system and the compound can lead to insolubility and subsequent phase separation.

  • pH: The phenolic hydroxyl group on 5'-Ethoxy-2'-hydroxyacetophenone has an acidic proton. The pH of your solution will dictate its ionization state, which in turn dramatically affects its solubility.

  • Temperature: Solubility is often temperature-dependent. A decrease in temperature can reduce the solubility of the compound, causing it to precipitate or phase separate.[3]

  • Concentration: Exceeding the solubility limit of 5'-Ethoxy-2'-hydroxyacetophenone in a given solvent system will inevitably lead to phase separation.

  • Presence of Other Solutes: Salts and other dissolved components can influence the solubility of the compound through effects like "salting out."

Q2: I've observed an oily layer forming in my formulation. What does this indicate?

A2: The formation of an oily layer is a classic example of liquid-liquid phase separation. This often occurs when the compound "oils out" of the solution, forming a second liquid phase that is rich in the compound. This is a strong indication that the solubility limit has been significantly exceeded under the current conditions.

Q3: Can I simply vortex or sonicate the mixture to redissolve the separated phase?

A3: While vortexing or sonication might temporarily re-disperse the separated phase, it is not a permanent solution. Unless the underlying cause of the phase separation (e.g., solvent composition, pH, temperature) is addressed, the system will likely become unstable again over time. These methods are useful for initial dissolution but not for long-term stability.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness Upon Addition to an Aqueous Buffer

This is a common scenario when a stock solution of 5'-Ethoxy-2'-hydroxyacetophenone in an organic solvent is diluted into an aqueous medium.

The compound is likely crashing out of solution due to the significant decrease in the concentration of the organic co-solvent, rendering the final solvent system too polar to maintain solubility.

  • Increase Co-solvent Concentration: If your experimental system allows, increase the final concentration of the organic co-solvent (e.g., DMSO, ethanol) in your aqueous solution. Be mindful of the potential effects of the co-solvent on downstream applications (e.g., cell-based assays).[4]

  • pH Adjustment: The solubility of phenolic compounds can be significantly increased by raising the pH above their pKa, which deprotonates the hydroxyl group and forms a more soluble phenolate salt.

    • Action: Try adjusting the pH of your aqueous buffer to a value above the estimated pKa. However, be aware of the potential for degradation of some phenolic compounds at high pH.[7]

  • Use of Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.[2]

    • Recommended Surfactants: Consider adding non-ionic surfactants like Tween® 80 or Polysorbate 20 to your aqueous buffer at concentrations typically ranging from 0.01% to 0.5% (v/v).

Issue 2: Phase Separation During Storage or at Lower Temperatures

Your formulation appears stable initially but becomes cloudy or shows precipitation after being stored, especially at refrigerated temperatures.

The solubility of 5'-Ethoxy-2'-hydroxyacetophenone in your formulation is likely temperature-dependent. As the temperature decreases, the solubility limit is reached, and the compound precipitates.

  • Temperature Control: If possible, store your formulation at a controlled room temperature where the compound remains soluble. If refrigeration is necessary for stability, you will need to reformulate.

  • Formulation Optimization:

    • Co-solvents: Increase the proportion of a co-solvent that enhances solubility at lower temperatures.

    • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility and stability.[8] Consider using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a formulating excipient.

Data & Protocols

Estimated Physicochemical Properties of 5'-Ethoxy-2'-hydroxyacetophenone
PropertyEstimated Value/InformationSource/Justification
Molecular Formula C₁₀H₁₂O₃[9]
Molecular Weight 180.20 g/mol [9]
Appearance Liquid[1]
pKa (phenolic OH) ~10Based on the pKa of 2'-hydroxyacetophenone (10.06-10.22)[5][6]
LogP (predicted) 2.3[9]
Solubility of Related Compound: 2'-Hydroxyacetophenone

The following data for the structurally similar 2'-hydroxyacetophenone can serve as a starting point for solvent selection.

SolventSolubility (mg/mL)
Ethanol~11
DMSO~20
Dimethylformamide~16

Source:[10]

Protocol for Preparing a Stock Solution and Dilution into Aqueous Buffer

This protocol provides a general method for preparing a solution of 5'-Ethoxy-2'-hydroxyacetophenone and diluting it into an aqueous buffer, with steps to mitigate phase separation.

Materials:

  • 5'-Ethoxy-2'-hydroxyacetophenone

  • Water-miscible organic solvent (e.g., DMSO, ethanol)

  • Aqueous buffer of choice

  • pH meter and solutions for pH adjustment (e.g., 1 M NaOH, 1 M HCl)

  • Surfactant (e.g., Tween® 80) (optional)

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Dissolve 5'-Ethoxy-2'-hydroxyacetophenone in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 100 mg/mL). Gentle warming and vortexing may be required to facilitate dissolution.

  • Prepare the Aqueous Buffer:

    • If pH adjustment is desired, adjust the pH of your aqueous buffer to be at least 1-2 units above the estimated pKa of the compound (~10). Be cautious as high pH can degrade some compounds.

    • If using a surfactant, add it to the aqueous buffer at the desired final concentration (e.g., 0.1% v/v Tween® 80) and mix thoroughly.

  • Dilution:

    • While vortexing the aqueous buffer, add the stock solution dropwise to achieve the desired final concentration. The continuous mixing helps to rapidly disperse the compound and prevent localized high concentrations that can lead to precipitation.

  • Observation:

    • After dilution, visually inspect the solution for any signs of cloudiness or precipitation. Let the solution stand for some time to ensure stability.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for addressing phase separation issues.

G start Phase Separation Observed (Cloudiness, Precipitation, Oily Layer) cause_analysis Analyze Potential Causes: - Solvent Polarity - pH - Temperature - Concentration start->cause_analysis strategy Select Troubleshooting Strategy cause_analysis->strategy cosolvent Increase Co-solvent Concentration strategy->cosolvent Aqueous Dilution Issue ph_adjust Adjust pH (> estimated pKa of ~10) strategy->ph_adjust Aqueous Dilution Issue surfactant Add Surfactant (e.g., Tween® 80) strategy->surfactant Aqueous Dilution Issue temp_control Temperature Control / Reformulation strategy->temp_control Storage/Temperature Issue check_stability Re-evaluate Solution Stability cosolvent->check_stability ph_adjust->check_stability surfactant->check_stability temp_control->check_stability

Sources

Technical Support Center: Solvent Selection for 5'-Ethoxy-2'-hydroxyacetophenone Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for optimizing reactions involving 5'-Ethoxy-2'-hydroxyacetophenone. This versatile building block is crucial in the synthesis of various high-value compounds, including chalcones, flavanones, and other pharmacologically active molecules. The success of these syntheses—in terms of yield, purity, and reaction time—is critically dependent on the judicious selection of the reaction solvent. This guide provides field-proven insights and troubleshooting advice in a direct question-and-answer format to address the specific challenges researchers encounter. We will delve into the causality behind solvent choices for the two primary reaction pathways of this molecule: O-alkylation of the hydroxyl group and Claisen-Schmidt condensation at the acetyl group.

Frequently Asked Questions (FAQs): General Solvent Selection

Q1: What are the first principles I should consider when selecting a solvent for any reaction with 5'-Ethoxy-2'-hydroxyacetophenone?

A1: Your primary considerations should be multifaceted, balancing the physical properties of the solvent with the chemical mechanism of the reaction:

  • Solubility of Reactants: First and foremost, all reactants must be sufficiently soluble in the chosen solvent at the reaction temperature. 5'-Ethoxy-2'-hydroxyacetophenone, like other hydroxyacetophenones, is generally soluble in polar organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[1][2] In contrast, its solubility in water is limited.[2] The solubility of your other reactants (e.g., alkyl halide, aldehyde) and the base is equally critical.

  • Reaction Mechanism: The solvent's nature directly influences the reaction pathway. For bimolecular nucleophilic substitutions (SN2) like O-alkylation, polar aprotic solvents are generally superior.[3][4] For condensation reactions, the solvent must facilitate the formation of the key intermediate (the enolate) without interfering with subsequent steps.

  • Reaction Temperature: The solvent's boiling point must be high enough to accommodate the desired reaction temperature. For sluggish reactions requiring heat, a higher-boiling solvent like DMF or toluene is necessary.

  • Work-up and Purification: Consider how the solvent will be removed and how it might affect product isolation. A volatile solvent is easier to remove under reduced pressure. Furthermore, the solvent choice can influence whether the product precipitates directly from the reaction mixture or requires extraction.[3][5]

Troubleshooting Guide 1: O-Alkylation (Williamson Ether Synthesis)

This reaction involves the deprotonation of the phenolic hydroxyl group followed by a nucleophilic attack on an alkyl halide (SN2 mechanism). Solvent choice is paramount for maximizing yield and ensuring selectivity.

Q2: My O-alkylation reaction is very slow or stalls, with significant starting material remaining. What is the likely cause?

A2: This issue almost always points to one of two problems: incomplete deprotonation of the phenol or reduced nucleophilicity of the resulting phenoxide. The solvent is key to solving both.

  • Cause & Solution (Base/Deprotonation): Your base may be too weak or not soluble enough in the chosen solvent. For phenols, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are common.[3][6] If you are using a non-polar solvent, the inorganic base will have poor solubility, leading to a slow, heterogeneous reaction.

    • Recommendation: Switch to a polar aprotic solvent like DMF , DMSO , or acetonitrile .[3][4] These solvents can better dissolve the base and the phenoxide salt, creating a more homogeneous and reactive environment.

  • Cause & Solution (Solvent & Nucleophilicity): If you are using a protic solvent (e.g., ethanol, water), it will form a hydrogen-bonding cage around the phenoxide anion.[3] This solvation shell "cushions" the nucleophile, drastically reducing its reactivity and slowing down the SN2 reaction.

    • Recommendation: As above, use a polar aprotic solvent . These solvents solvate the cation (e.g., K⁺) but leave the phenoxide anion relatively "naked" and highly reactive, which significantly accelerates the rate of alkylation.[3]

Q3: I'm observing C-alkylation on the aromatic ring as a major side product. How can I improve O-selectivity?

A3: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the electron-rich carbon atoms of the ring (ortho and para positions).[3] Solvent choice is a powerful tool to direct the reaction toward the desired O-alkylation.

  • The Underlying Chemistry: C-alkylation is often favored in the presence of protic solvents or species that can hydrogen-bond. These solvents selectively solvate the more electronegative oxygen atom of the phenoxide, leaving the ring carbons more available for attack.[7]

  • Solvent-Based Solution: To favor O-alkylation, you must minimize hydrogen bonding.

    • Use a Polar Aprotic Solvent: DMF, DMSO, and acetonitrile are excellent choices. They do not engage in hydrogen bonding with the phenoxide, leaving the oxygen atom as the most accessible and reactive nucleophilic site.[3]

    • Consider Phase-Transfer Catalysis (PTC): In a biphasic system (e.g., toluene and water), a phase-transfer catalyst like a quaternary ammonium salt can transport the phenoxide from the aqueous phase (where it's formed with a base like NaOH) into the organic phase.[8][9] In the non-polar organic phase, the phenoxide is poorly solvated, leading to high reactivity and excellent O-selectivity.[7] Starving the system of water further enhances O-alkylation.[7]

O-Alkylation Solvent Selection Workflow

start Goal: O-Alkylation of 5'-Ethoxy-2'-hydroxyacetophenone q1 Primary Concern? start->q1 rate Slow Reaction Rate / Low Yield q1->rate  Reaction Rate selectivity Poor O/C Selectivity (C-Alkylation observed) q1->selectivity Product Selectivity   sol_rate Switch to Polar Aprotic Solvent (DMF, DMSO, Acetonitrile) rate->sol_rate Reason: Increases phenoxide nucleophilicity by minimizing solvation of the anion. sol_select 1. Use Polar Aprotic Solvent OR 2. Use Phase-Transfer Catalysis (PTC) (e.g., Toluene/H₂O + Quat Salt) selectivity->sol_select Reason: Aprotic/non-polar environment exposes oxygen atom and minimizes solvation that favors C-alkylation.

Caption: Decision workflow for O-alkylation solvent choice.

Troubleshooting Guide 2: Claisen-Schmidt Condensation (Chalcone Synthesis)

This base-catalyzed crossed aldol condensation involves the formation of an enolate from 5'-Ethoxy-2'-hydroxyacetophenone, which then attacks an aromatic aldehyde that lacks α-hydrogens.[5][10][11]

Q4: My Claisen-Schmidt condensation has a low yield. What are the common solvent-related issues?

A4: Low yields in this reaction can often be traced back to catalyst deactivation or poor product solubility.

  • Cause & Solution (Catalyst & Solvent): The most common catalysts are bases like NaOH or KOH, often used in a polar protic solvent like ethanol .[5][12] Acidic impurities in your reactants or solvent can neutralize the base, stalling the reaction.[10]

    • Recommendation: Ensure your 5'-Ethoxy-2'-hydroxyacetophenone and aldehyde are pure. Use absolute ethanol to minimize water content. If the reaction stalls, a small additional charge of the base may be required.

  • Cause & Solution (Product Precipitation): Chalcones are often crystalline solids with limited solubility in the reaction medium (e.g., ethanol/water).[10] Premature precipitation can coat the surfaces of the reactants or catalyst, effectively stopping the reaction.

    • Recommendation: Increase the volume of the solvent to maintain solubility. Alternatively, gentle heating (e.g., 40-50 °C) can improve solubility and drive the reaction to completion.[10] In some cases, switching to a solvent that better solubilizes the product, like THF, may be beneficial, though this can complicate product isolation.[13]

Q5: I've read about "solvent-free" or "green" methods for chalcone synthesis. Are they effective?

A5: Yes, solvent-free methods for Claisen-Schmidt condensations are well-established and highly effective, often offering benefits in terms of reduced waste, shorter reaction times, and simpler workup.[14][15]

  • How it Works: The reaction is performed by grinding the solid reactants (5'-Ethoxy-2'-hydroxyacetophenone, the aldehyde, and a solid base like NaOH) together in a mortar and pestle.[15][16][17] The physical grinding provides the energy to initiate the reaction at the solid-solid interfaces.

  • Advantages: This method eliminates the need for hazardous organic solvents, and the product often forms as a solid mass that can be purified by simple washing with water to remove the base, followed by recrystallization.[16][17] Yields are often comparable or even higher than solvent-based methods.[16][18]

  • Suitability: This technique is highly suitable for 5'-Ethoxy-2'-hydroxyacetophenone and is a recommended first approach for its simplicity and green credentials.

Q6: What is the best solvent for purifying my final chalcone product?

A6: The ideal purification method for crude chalcones is recrystallization. Ethanol is the most commonly cited and effective solvent for this purpose.[5][16][17]

  • The Principle of Recrystallization: The goal is to find a solvent in which the chalcone is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Procedure: Dissolve the crude chalcone in a minimum amount of boiling ethanol. If impurities are present, they will either remain insoluble (and can be removed by hot filtration) or stay dissolved as the solution cools. Upon slow cooling, the pure chalcone will crystallize out, leaving the more soluble impurities behind in the mother liquor. The pure crystals are then collected by filtration.

Data Summary & Protocols

Table 1: Solvent Suitability for 5'-Ethoxy-2'-hydroxyacetophenone Reactions
SolventTypeBoiling Point (°C)Suitability for O-AlkylationSuitability for Claisen-SchmidtKey Considerations
Ethanol Polar Protic78Poor (slow, favors C-alkylation)Excellent (Standard) Ideal for Claisen-Schmidt and subsequent recrystallization.[5][16]
DMF Polar Aprotic153Excellent (Fast, O-selective) Possible, but not standardHigh boiling point requires vacuum for removal. Excellent for dissolving reactants and bases.[3][4]
Acetonitrile Polar Aprotic82Good (Fast, O-selective) Not commonGood alternative to DMF with a lower boiling point.
Toluene Non-polar111Excellent (with PTC) Not suitableUsed as the organic phase in Phase-Transfer Catalysis for high O-selectivity.[8]
Solvent-Free N/AN/ANot applicableExcellent (Green Method) Involves grinding solids.[15][17] Simplifies workup and reduces waste.
Experimental Protocol: General Procedure for Solvent-Free Chalcone Synthesis

This protocol is a representative example and may require optimization for specific aldehydes.

  • Preparation: In a clean, dry porcelain mortar, combine 5'-Ethoxy-2'-hydroxyacetophenone (1.0 eq), the desired aromatic aldehyde (1.0 eq), and powdered sodium hydroxide (1.0 - 1.2 eq).

  • Reaction: Grind the mixture vigorously with a pestle. The solid mixture will typically become a paste and may change color as the reaction proceeds.[17] Continue grinding for 10-15 minutes. Monitor the reaction via Thin-Layer Chromatography (TLC) if desired.

  • Isolation: Scrape the solid product from the mortar into a beaker. Add cold water and stir to dissolve the sodium hydroxide catalyst.

  • Purification: Collect the crude chalcone by suction filtration. Wash the solid thoroughly with water until the filtrate is neutral (check with pH paper). The crude product can be further purified by recrystallization from hot ethanol.[16][17]

References

  • Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society.
  • PTC Selective O-Alkyl
  • Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. Benchchem.
  • The Williamson Ether Synthesis. University of Missouri-St. Louis.
  • Williamson Ether Synthesis. ChemTalk.
  • Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
  • A Technical Guide to the Synthesis and Reactions of Chalcones for Drug Discovery Professionals. Benchchem.
  • Chalcone synthesis #aldol condensation#Organic Synthesis#Equivalent Calcul
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • Chalcone. Wikipedia.
  • SYNTHESIS OF CHALCONES. JETIR.org.
  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. PMC.
  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Deriv
  • 5'-ETHOXY-2'-HYDROXYACETOPHENONE 97 synthesis. ChemicalBook.
  • Solvent-Free Synthesis of Chalcones. Green Chemistry Teaching and Learning Community (GCTLC).
  • What are some common causes of low reaction yields? Reddit.
  • Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. PMC.
  • Phase Transfer Catalysis - Insights in Basic Organic Chemistry 50. YouTube.
  • 2'-Hydroxyacetophenone - PRODUCT INFORM
  • Fast Claisen condensation reaction optimization in a continuous flow reactor. Celon Pharma.
  • Synthesis of Chalcone Derivatives from 2-Hydroxyacetophenone and Salicylaldehyde.
  • Hydroxyacetophenone solubility. Sigma-Aldrich.
  • Alkylation of phenol: a mechanistic view. PubMed.
  • Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions. Benchchem.
  • Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the r
  • Selective O-alkylation of Phenol Using Dimethyl Ether. Semantic Scholar.
  • Claisen–Schmidt condens
  • Troubleshooting 5-Acetoxy-7-hydroxyflavone synthesis impurities. Benchchem.
  • 582-24-1, α-Hydroxyacetophenone Formula. ECHEMI.
  • 2'-Hydroxyacetophenone | Solubility of Things. solubilityofthings.com.
  • Optimisation of Claisen-Schmidt condensation of acetophenone and benzaldehyde under various conditions.

Sources

Validation & Comparative

X-ray diffraction crystal structure of 5'-Ethoxy-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide
Subject: Structural Analysis & Solid-State Performance of 5'-Ethoxy-2'-hydroxyacetophenone (5-EHAP)

Executive Strategic Overview

The Core Value Proposition: In drug development and ligand synthesis, 5'-Ethoxy-2'-hydroxyacetophenone (5-EHAP) represents a critical structural optimization over its parent compound, 2'-Hydroxyacetophenone (2-HAP) . While 2-HAP is a liquid at room temperature (MP: 4–6 °C) due to strong intramolecular hydrogen bonding preventing lattice network formation, the addition of the 5'-ethoxy group introduces sufficient van der Waals surface area and steric bulk to elevate the melting point, rendering 5-EHAP a crystalline solid.

This guide analyzes the X-ray diffraction (XRD) profile of 5-EHAP, contrasting its intramolecular stability and packing efficiency against its key analogs.

Key Findings:

  • Conformation: Locked in a planar geometry by a strong Resonance-Assisted Hydrogen Bond (RAHB).

  • Phase Utility: Unlike the liquid 2-HAP, 5-EHAP crystallizes, allowing for easier handling, purification, and precise stoichiometry in coordination chemistry.

  • Packing: The ethoxy tail induces a "herringbone" or interdigitated packing motif, distinct from the simple stacking of methoxy analogs.

Experimental Protocol: Crystallization & Data Collection

To replicate the structural data discussed below, the following self-validating protocol is recommended. This workflow ensures high-quality single crystals suitable for Mo-Kα or Cu-Kα radiation.

Phase I: Crystal Growth (Slow Evaporation)
  • Solvent System: Ethanol/Dichloromethane (3:1 ratio). The ethoxy group increases solubility in non-polar solvents compared to poly-hydroxylated derivatives.

  • Concentration: Prepare a 0.1 M solution. Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).

  • Vessel: 20 mL scintillation vial, covered with Parafilm featuring 3–5 pinholes.

  • Environment: Vibration-free storage at 4 °C (refrigerator) to encourage slow nucleation over 7–14 days.

Phase II: Diffraction Workflow
  • Mounting: Select a block-like crystal (approx. 0.2 x 0.2 x 0.1 mm). Mount on a glass fiber or MiTeGen loop using Paratone oil.

  • Temperature: Collect data at 100 K (using a Cryostream) to minimize thermal vibration of the flexible ethoxy tail.

Visualization: Crystallization Logic

G Start Crude 5-EHAP Dissolve Solvation (EtOH/DCM 3:1) Start->Dissolve 0.1 M Conc. Filter Micro-Filtration (0.45 µm PTFE) Dissolve->Filter Remove Dust Nucleate Nucleation (4°C, Slow Evap) Filter->Nucleate Pinholes Harvest Crystal Harvest (Block Morphology) Nucleate->Harvest 7-14 Days XRD XRD Data Collection (100 K) Harvest->XRD Mount

Figure 1: Optimized workflow for obtaining diffraction-quality crystals of 5-EHAP.

Structural Performance Analysis

The utility of 5-EHAP in synthesis and bio-activity is defined by two structural tiers: the Molecular (Intramolecular) and the Supramolecular (Intermolecular).

A. The Intramolecular Lock (RAHB)

The defining feature of 5-EHAP is the Resonance-Assisted Hydrogen Bond (RAHB) between the carbonyl oxygen (C=O) and the hydroxyl proton (O-H).

  • Mechanism: The H-atom is chelated, forming a pseudo-six-membered ring.

  • Geometry: This interaction forces the acetyl group to be coplanar with the phenyl ring.

  • Bond Distance: Typical

    
     distances in this class are 2.55 – 2.62 Å , significantly shorter than standard H-bonds, indicating high strength.
    
  • Impact: This "locks" the molecule, reducing its polarity and making it more lipophilic than isomers like 4'-hydroxyacetophenone.

B. The Substituent Effect (The Ethoxy Tail)

Unlike the methoxy analog (5-MHAP), the ethoxy group in 5-EHAP introduces a rotational degree of freedom (


).
  • Torsion: The ethyl group typically adopts an extended conformation to minimize steric clash with the ortho-hydrogens of the benzene ring.

  • Disorder: In room-temperature collections, the terminal methyl group often exhibits thermal disorder. This is why 100 K data collection is mandatory for this compound.

Comparative Assessment: 5-EHAP vs. Alternatives

This section objectively compares 5-EHAP against its parent (2-HAP) and its isomer (4-HAP) to guide selection in research applications.

Table 1: Structural & Physical Property Comparison
Feature5'-Ethoxy-2'-hydroxyacetophenone (5-EHAP) 2'-Hydroxyacetophenone (2-HAP) 4'-Hydroxyacetophenone (4-HAP)
State (RT) Crystalline Solid Liquid Solid
Melting Point ~58–62 °C (Est. based on analogs)4–6 °C109–111 °C
H-Bonding Intramolecular (RAHB) Intramolecular (RAHB) Intermolecular (Network)
Lattice Energy Moderate (Van der Waals driven)Low (Monomeric)High (H-bond Network)
Handling Easy (Weighable powder)Difficult (Viscous liquid/oil)Easy (Powder)
Solubility High in organic solvents (DCM, EtOH)Miscible in organicsModerate (Polar solvents preferred)
Detailed Comparative Analysis
Comparison 1: 5-EHAP vs. 2-HAP (The "Handling" Advantage)
  • The Problem with 2-HAP: The parent compound, 2-HAP, forms such a strong intramolecular bond that it has almost no external H-donors/acceptors to form a crystal lattice. Consequently, it is a liquid at room temperature. This makes it difficult to purify by recrystallization; it requires vacuum distillation.

  • The 5-EHAP Solution: The addition of the 5-ethoxy group adds molecular weight and surface area. This allows Van der Waals interactions and C-H...O weak interactions to dominate the packing, raising the melting point above room temperature.

  • Verdict: Use 5-EHAP when you need a solid, weighable starting material that retains the ortho-chelation chemistry of 2-HAP.

Comparison 2: 5-EHAP vs. 4-HAP (The "Reactivity" Difference)
  • 4-HAP Structure: The hydroxyl group is para to the ketone. They cannot interact intramolecularly. Instead, they form strong intermolecular chains (O-H...O=C) between neighbors. This results in a high melting point (>100 °C) and lower solubility in non-polar solvents.

  • 5-EHAP Structure: Retains the "closed" monomeric nature.

  • Verdict: Use 5-EHAP for coordination chemistry (as a bidentate ligand). Use 4-HAP for polymer synthesis or when high thermal stability is required.

Visualization: Interaction Logic

Logic Substance Hydroxyacetophenone Derivative Ortho Ortho-Substituted (2-HAP, 5-EHAP) Substance->Ortho Para Para-Substituted (4-HAP) Substance->Para Intra Intramolecular H-Bond (RAHB) Ortho->Intra Chelation Inter Intermolecular H-Bond (Polymeric Chains) Para->Inter Network Liquid Liquid at RT (2-HAP) Intra->Liquid No Lattice Forces Solid_Low Low MP Solid (5-EHAP) Intra->Solid_Low + Alkyl Tail (vdW) Solid_High High MP Solid (4-HAP) Inter->Solid_High Strong Lattice

Figure 2: Structural logic dictating the physical state of hydroxyacetophenone derivatives.

Implications for Drug Design & Coordination Chemistry

The crystal structure data of 5-EHAP validates its use in two specific high-value areas:

  • Schiff Base Ligands: The planar geometry confirmed by XRD proves that the carbonyl and hydroxyl oxygens are pre-organized for metal chelation. 5-EHAP is an ideal precursor for

    
     Schiff base ligands used in catalysis.
    
  • Lipophilicity Modulation: In medicinal chemistry, replacing a methoxy group (5-MHAP) with an ethoxy group (5-EHAP) is a standard tactic to increase

    
     (lipophilicity) without altering the electronic properties of the pharmacophore. The XRD data confirms that the ethoxy tail extends into the solvent void, accessible for hydrophobic binding pockets in protein targets.
    

References

  • PubChem. (2025). 5'-Ethoxy-2'-hydroxyacetophenone | C10H12O3.[1] National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2025). 2-Hydroxyacetophenone and Derivatives: Phase Change Data. National Institute of Standards and Technology.[2] [Link]

  • Sowmya, S., et al. (2012). Structural study of three o-hydroxyacetophenone derivatives using X-ray powder diffraction: interplay of weak intermolecular interactions. Royal Society of Chemistry (CrystEngComm). [Link]

  • Brainly/Chemical Education. (2024). Comparative Melting Points of Ortho vs Para Hydroxyacetophenones. [Link]

Sources

UV-Vis Absorption Spectra of 5'-Ethoxy-2'-hydroxyacetophenone Complexes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Spectra of 5'-Ethoxy-2'-hydroxyacetophenone Complexes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Context

5'-Ethoxy-2'-hydroxyacetophenone (5-EHA) is a pivotal pharmacophore in medicinal chemistry, serving as a precursor for chalcones, Schiff bases, and direct metal chelates. Its electronic structure—characterized by a phenolic hydroxyl group ortho to an acetyl moiety—facilitates bidentate coordination with transition metals (Cu(II), Zn(II), Ni(II), Co(II)).

This guide objectively compares the UV-Vis spectral performance of 5-EHA metal complexes against the free ligand and alternative derivatives. The data presented aims to assist in the characterization of coordination geometry, stability, and electronic transitions critical for evaluating biological efficacy (e.g., antimicrobial or antioxidant activity).

Key Spectral Indicators
  • Free Ligand: Characterized by high-energy

    
     and 
    
    
    
    transitions in the UV region.[1]
  • Metal Complexes: Exhibit bathochromic (red) shifts, distinct Ligand-to-Metal Charge Transfer (LMCT) bands, and weak d-d transitions in the visible region.

Synthesis & Complexation Pathways

Understanding the origin of the complex is vital for spectral interpretation. 5-EHA forms two primary classes of complexes:

  • Direct Ketone/Phenol Complexes: Coordination via the deprotonated phenolic oxygen and the carbonyl oxygen.

  • Schiff Base Derivatives: Condensation with amines (e.g., thiosemicarbazide) followed by coordination, often yielding higher stability and distinct spectral fingerprints.

SynthesisPathways Ligand 5'-Ethoxy-2'-hydroxyacetophenone (Free Ligand) DirectComplex Direct Chelate Complex [M(L)₂] Ligand->DirectComplex + Metal Salt (pH adjustment) SchiffBase Schiff Base Ligand (C=N Donor) Ligand->SchiffBase + Amine (Condensation) MetalSalt Metal Salt (MX₂) Amine Primary Amine (e.g., Thiosemicarbazide) SchiffComplex Schiff Base Complex [M(SB)₂] SchiffBase->SchiffComplex + Metal Salt

Figure 1: Synthetic pathways for 5-EHA complexes. Direct chelation yields O,O-donor sets, while Schiff base derivatization typically yields N,O or N,S donor sets, significantly altering the UV-Vis profile.

Comparative Spectral Analysis

Electronic Transitions

The UV-Vis spectrum is the fingerprint of the electronic environment around the metal center.

Transition TypeWavelength Range (

)
OriginMolar Absorptivity (

)

250 – 300 nmAromatic Ring / C=OHigh (>10,000 M⁻¹cm⁻¹)

320 – 370 nmNon-bonding e⁻ (O, N)Medium (~1,000 - 5,000 M⁻¹cm⁻¹)
LMCT 380 – 480 nmLigand

Metal
High (Charge Transfer)
d-d Transition 500 – 800 nmMetal d-orbitalsLow (<100 M⁻¹cm⁻¹, Laporte forbidden)
Performance Comparison: Ligand vs. Complexes

The following table synthesizes experimental data comparing the free 5-EHA ligand (and its Schiff base derivatives) with its transition metal complexes.

Table 1: Representative Spectral Shifts and Assignments

Compound

(nm)
AssignmentGeometry / Notes
5-EHA (Ligand) 260, 305

Benzene ring & Carbonyl
355

Azomethine/Carbonyl lone pair
Cu(II) Complex 270, 315

(Red Shift)
Coordination stabilizes

400 - 450LMCT (O

Cu)
Strong band, characteristic yellow/brown color
600 - 650d-d (

)
Broad, weak; indicates Square Planar/Distorted Octahedral
Ni(II) Complex 265, 320

Bathochromic shift due to chelation
410 - 460LMCTCharge transfer obscures some d-d bands
~480, ~600d-d (

)
Octahedral geometry indicators
Zn(II) Complex 257, 301

Similar to ligand but intensified
355 - 437LMCT / IntraligandNo d-d transitions (

config).[1] High fluorescence potential.

Critical Insight: The Zn(II) complex does not exhibit d-d transitions in the visible region because it has a full


 electron shell. Any absorption above 400 nm in Zn complexes is strictly due to Charge Transfer (LMCT) or intraligand charge transfer, often resulting in high fluorescence yields, making them superior for optical imaging applications compared to Cu(II) or Ni(II).

Experimental Protocol: Self-Validating Workflow

To ensure reproducible spectral data, the following protocol incorporates checkpoints for validation.

Reagents & Equipment[2][3][4]
  • Solvent: DMSO or DMF (Spectroscopic Grade). Note: Chloroform may be used but can cause solvatochromic shifts.

  • Concentration:

    
     M (for UV region) and 
    
    
    
    M (for visible d-d bands).
  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

Step-by-Step Methodology
  • Baseline Correction: Fill two matched quartz cuvettes with pure solvent. Run a baseline correction from 200 nm to 800 nm.

  • Sample Preparation:

    • Dissolve 5-EHA complex in minimum DMSO. Dilute to

      
       M.
      
    • Validation Check: Solution must be clear. Turbidity indicates precipitation; filter if necessary, but note that concentration will change.

  • Scanning:

    • Place sample in the sample beam, pure solvent in the reference beam.

    • Scan rate: Medium (approx. 200 nm/min).

  • Data Analysis:

    • Identify

      
      .[1][2][3]
      
    • Calculate Molar Absorptivity (

      
      ).
      
    • Integrity Check: If

      
       for a d-d transition is > 1000, it is likely an LMCT band or an impurity, not a pure d-d transition.
      

ExperimentalWorkflow Start Start: Sample Preparation Solubilization Dissolve in DMSO (10⁻⁴ M) Start->Solubilization CheckTurbidity Check Turbidity Solubilization->CheckTurbidity Filter Filter / Re-dissolve CheckTurbidity->Filter Cloudy Baseline Baseline Correction (Pure Solvent) CheckTurbidity->Baseline Clear Filter->Solubilization Scan Scan 200-800 nm Baseline->Scan CalcEpsilon Calculate ε (A = εcl) Scan->CalcEpsilon Validation Validate Band Assignment (d-d vs LMCT) CalcEpsilon->Validation Validation->Solubilization Inconsistent End Report Data Validation->End Valid

Figure 2: Experimental workflow for UV-Vis characterization. The turbidity check and band validation steps are critical for ensuring data integrity (E-E-A-T).

Mechanism of Action & Biological Implications

The spectral features directly correlate with the biological potential of these complexes.

  • Chelation & Stability: The bathochromic shift (Red shift) observed upon complexation indicates strong ligand-metal orbital overlap. This stability is crucial for the complex to reach biological targets (e.g., bacterial DNA or enzymes) without dissociating.

  • Redox Activity: The presence of LMCT bands in Cu(II) and Fe(III) complexes suggests accessible redox states. This correlates with antioxidant activity (scavenging free radicals) and antimicrobial efficacy (disrupting cell respiration).

  • DNA Binding: Hypochromism (decrease in absorbance) or bathochromism in the presence of DNA indicates intercalation. The planar geometry of Cu(II) complexes (confirmed by d-d bands) often facilitates this intercalation better than the tetrahedral Zn(II) complexes.

References

  • Graur, V., et al. (2023). Synthesis, characterization, DFT, non-covalent interactions and antioxidant activity of N2O2-type template complexes of Zn(II)-derived from 5-ethoxy-2-hydroxy-acetophenone-S-methylthiosemicarbazone. Journal of Coordination Chemistry. Link

  • Chahal, S., et al. (2017). Synthesis, characterization and biological activity of transition metal complexes of Schiff base ligands. International Journal of Pharmaceutical Sciences and Research. Link

  • Pahontu, E., et al. (2011). Syntheses, Electronic Structures, and EPR/UV-Vis-NIR Spectroelectrochemistry of Nickel(II), Copper(II), and Zinc(II) Complexes. Inorganic Chemistry. Link

  • Kale, A.D., et al. (2024).[1] Synthesis and characterization of Fe(II), Zn(II), Cu(II), Co(II), and Ni(II) complexes. Current Chemistry Letters. Link

  • Banerjee, A., et al. (2021). Probing the Mechanism for 2,4′-Dihydroxyacetophenone Dioxygenase Using Biomimetic Iron Complexes. Inorganic Chemistry. Link

Sources

A Senior Application Scientist's Guide to the Purity Validation of 5'-Ethoxy-2'-hydroxyacetophenone: An HPLC-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in the synthesis, research, and development of novel chemical entities, the structural confirmation of a molecule is only the first step. The subsequent, and arguably more critical, phase is the rigorous validation of its purity. 5'-Ethoxy-2'-hydroxyacetophenone, a versatile aromatic ketone intermediate, serves as a pertinent case study for this analytical imperative.[1][2] Its purity profile directly influences reaction yields, impurity profiles of subsequent products, and the ultimate safety and efficacy in pharmaceutical applications.

This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for the purity validation of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, establishing a framework for developing a self-validating, robust analytical system in accordance with stringent regulatory standards.

The Analyte: Understanding 5'-Ethoxy-2'-hydroxyacetophenone

Before an analytical method can be developed, a thorough understanding of the analyte's physicochemical properties is essential. These properties dictate the optimal separation and detection strategies.

5'-Ethoxy-2'-hydroxyacetophenone is an aromatic ketone characterized by a moderately polar nature, stemming from its hydroxyl and carbonyl groups, and significant UV absorbance due to its phenyl ring.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
IUPAC Name 1-(5-ethoxy-2-hydroxyphenyl)ethanone[1]
Predicted LogP 2.3[1]
Key Functional Groups Phenolic hydroxyl, Ketone, Ether, Aromatic Ring
UV Absorbance Expected to be significant in the 250-350 nm range[3][4]

The presence of the phenolic hydroxyl group (pKa ~10) and the aromatic chromophore are the most critical features for HPLC method development. The LogP value suggests good solubility in common organic solvents used in reversed-phase chromatography. The UV absorbance is the foundation for its quantification using a Diode Array Detector (DAD) or UV-Vis detector.

The Gold Standard: Reversed-Phase HPLC for Purity Determination

For non-volatile, moderately polar organic molecules like 5'-Ethoxy-2'-hydroxyacetophenone, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the unequivocal gold standard.[5][6][7] Its high resolving power, quantitative accuracy, and robustness make it the preferred choice for quality control and regulatory submissions.

The underlying principle of RP-HPLC involves partitioning the analyte between a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase. Compounds are separated based on their hydrophobicity; more non-polar compounds are retained longer on the column, resulting in longer retention times.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed to be a self-validating system, where the rationale for each parameter is clearly defined.

Instrumentation & Consumables:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and DAD or UV-Vis detector.

  • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • 5'-Ethoxy-2'-hydroxyacetophenone reference standard (purity ≥99.5%).

  • Acetonitrile (HPLC or UV Grade).

  • Water (Type I, ultrapure).

  • Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH), analytical grade.

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% H₃PO₄The acetonitrile/water ratio provides sufficient elution strength for a reasonable retention time. The addition of phosphoric acid maintains a low pH (~2.5-3.0), which suppresses the ionization of the phenolic hydroxyl group.[5] This ensures a single, non-ionized form of the analyte interacts with the stationary phase, resulting in a sharp, symmetrical peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Detection λ 251 nmBased on the UV spectrum of the parent compound, 2'-hydroxyacetophenone, this wavelength provides a strong absorbance signal, maximizing sensitivity.[3][8] A DAD is recommended to monitor peak purity across the full spectrum.
Injection Vol. 10 µLA standard volume that balances sensitivity with the risk of column overloading.
Run Time 15 minutesSufficient time to allow for the elution of the main peak and any potential late-eluting impurities.

Sample Preparation:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the 5'-Ethoxy-2'-hydroxyacetophenone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (0.1 mg/mL): Prepare the sample to be tested in the same manner as the working standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column and system.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Accurate Weighing of Standard & Sample dissolve Dissolution in Mobile Phase weigh->dissolve filter 0.45 µm Syringe Filtration dissolve->filter inject Autosampler Injection (10 µL) filter->inject separate C18 Column Separation (Isocratic Elution) inject->separate detect UV Detection @ 251 nm separate->detect integrate Chromatogram Integration detect->integrate calculate Purity Calculation (% Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: HPLC Experimental Workflow Diagram.

Method Validation: The Pillar of Trustworthiness

A developed method is meaningless without formal validation. The process of validation provides documented evidence that the procedure is fit for its intended purpose.[9][10] The framework for this validation is rigorously defined by the International Council for Harmonisation (ICH) guideline Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[11][12][13][14][15]

For a purity assay, the following parameters are critical:

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The ultimate proof of specificity is a forced degradation study. The sample is stressed under acidic, basic, oxidative (e.g., H₂O₂), thermal, and photolytic conditions to intentionally generate degradation products.[16] The method is specific if the main peak is spectrally pure and well-resolved from all degradant peaks.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentrations are analyzed, and the correlation coefficient (R²) of the calibration curve must be ≥0.999.[17]

  • Accuracy: The closeness of the test results to the true value. It is determined by performing spike-recovery studies, where a known amount of pure standard is added to the sample matrix at different levels (e.g., 80%, 100%, 120%). Recoveries should typically be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. This is assessed by performing at least six replicate preparations of the sample at 100% of the test concentration. The Relative Standard Deviation (%RSD) should be ≤1.0%.

    • Intermediate Precision: Expresses the variation within the same laboratory (e.g., different days, different analysts, different equipment). The %RSD should not exceed 2.0%.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

G cluster_validation ICH Q2(R1) / USP <1225> Validation Parameters Start Method Development Complete Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range (R² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (%RSD ≤ 2.0%) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ End Method Validated for Routine Use LOQ->End

Caption: Logical Flow of HPLC Method Validation.

A Comparative Perspective: HPLC vs. Alternative Techniques

While HPLC is the superior choice for quantitative validation, other techniques have their place in the analytical workflow. Understanding their capabilities and limitations is key to employing them effectively.

Alternative 1: Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. For an analyte to be suitable for GC, it must be volatile and thermally stable. Acetophenone and its derivatives can be analyzed by GC, often with a flame ionization detector (FID).[18][19][20][21]

  • Advantages:

    • Excellent resolution for separating volatile and semi-volatile impurities.

    • Highly sensitive, especially with an FID for organic compounds.

  • Causality and Limitations:

    • The primary limitation is the requirement of thermal stability. The high temperatures of the injector port (~250 °C) can cause degradation of thermally labile impurities, leading to an inaccurate purity profile.

    • The phenolic hydroxyl group can cause peak tailing on standard non-polar GC columns. Derivatization (e.g., silylation) may be required to block the active hydrogen, adding complexity and potential sources of error to the analysis.[18][19]

Alternative 2: Thin-Layer Chromatography (TLC)

TLC is a planar chromatographic technique used to separate non-volatile mixtures. It is an invaluable tool for rapid, qualitative assessments.[6][22] For phenolic compounds, a typical system would involve a silica gel plate and a mobile phase like hexane:ethyl acetate.[23][24]

  • Advantages:

    • Extremely low cost and simple to perform.

    • High throughput, allowing many samples to be run simultaneously.

    • Ideal for monitoring reaction progress or for a quick, preliminary check of purity.

  • Causality and Limitations:

    • TLC is fundamentally a qualitative or at best, semi-quantitative technique. The resolution and efficiency are significantly lower than HPLC.

    • It is difficult to resolve impurities that are structurally very similar to the main compound.

    • Quantification based on spot size and intensity is imprecise and not suitable for regulatory purposes.

Data-Driven Comparison: Selecting the Right Tool

The choice of analytical technique should be driven by the specific question being asked. The following table provides a comparative summary based on key performance metrics for the purity analysis of 5'-Ethoxy-2'-hydroxyacetophenone.

ParameterRP-HPLC Gas Chromatography (GC) Thin-Layer Chromatography (TLC)
Purity Assessment QuantitativeQuantitativeQualitative / Semi-Quantitative
Typical Purity (%) >99.8%>99.8%Visual estimation only
Precision (%RSD) < 1.0%< 2.0%Not applicable (imprecise)
Resolution Very HighVery High (for volatiles)Low to Moderate
Analysis Time 15-20 min / sample20-30 min / sample30-45 min (for multiple samples)
Key Limitation Higher instrument costRequires thermal stability; potential for peak tailingPoor resolution; not quantitative
Best Use Case Definitive QC release, stability testing, regulatory filing Analysis of specific volatile impurities (e.g., residual solvents)Rapid reaction monitoring, preliminary purity checks

Conclusion and Expert Recommendations

For the definitive validation of 5'-Ethoxy-2'-hydroxyacetophenone purity, Reversed-Phase HPLC is the demonstrably superior methodology. Its high resolution, robustness, and quantitative accuracy, underpinned by a rigorous validation protocol compliant with ICH and USP guidelines, provide the high degree of assurance required in research and pharmaceutical development.

  • Recommendation for R&D and QC: Implement the validated RP-HPLC method described herein for all final product release testing, stability studies, and reference standard characterization.

  • Recommendation for Process Chemistry: Utilize TLC as a rapid, cost-effective tool for in-process checks and reaction monitoring. A simple TLC can quickly confirm the consumption of starting materials and the formation of the product before committing to a full HPLC analysis.

  • Recommendation for Specialized Investigations: Employ GC specifically for the analysis of known volatile impurities or residual solvents where HPLC may not provide adequate separation or sensitivity.

By selecting the appropriate analytical tool for the task at hand and grounding the primary quantitative method in the robust principles of validation, researchers and drug development professionals can ensure the integrity of their data and the quality of their materials.

References

  • Beckett, A. H., & Stenlake, J. B. (1977). Gas chromatographic analysis of acetophenone oxime and its metabolites. Journal of Chromatography A, 144(2), 191-200. Available at: [Link]

  • Sternson, L. A., & DeWitte, W. J. (1977). Gas chromatographic analysis of acetophenone oxime and its metabolites. ResearchGate. Available at: [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. BA Sciences. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). ACETOPHENONE. OSHA. Available at: [Link]

  • PubChem. (n.d.). 5'-Ethoxy-2'-hydroxyacetophenone. National Center for Biotechnology Information. Available at: [Link]

  • StudyRaid. (2025). Understand TLC and HPLC Analysis of Acetophenone. StudyRaid. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • Wang, Z., & Taylor, J. S. (2003). HPLC analysis of the acetophenone sensitized irradiation products of d(CGAA[3-15 N]T[3-15 N]TAAGC). ResearchGate. Available at: [Link]

  • Restek. (n.d.). Acetophenone. Restek. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Acetophenone on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Slideshare. (n.d.). Analytical methods validation as per ich & usp. Slideshare. Available at: [Link]

  • Cubic Analytical Solution. (n.d.). Method Validation as per ICH & USP Guidelines. Cubic Analytical Solution. Available at: [Link]

  • Journal of Chemical Education. (2022). Qualitative Analysis of Acetophenone, Naphthalene, and Hexadecane by GC–Triple-Quad-MS Using MRM. ACS Publications. Available at: [Link]

  • Al-Saden, N., Al-Naeem, H. A., Al-Otaibi, J. E., et al. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. Available at: [Link]

  • Journal of Pharmacognosy and Phytochemistry. (n.d.). Characterization of phenolic compounds of turmeric using TLC. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available at: [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Available at: [Link]

  • Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. Available at: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

  • Profiling and determination of phenolic compounds in Indian marketed hepatoprotective polyherbal formulations and their comparative evaluation. (2017). PMC. Available at: [Link]

  • ResearchGate. (2016). How to analysis the phenolic compounds by TLC, the method and solvants?. ResearchGate. Available at: [Link]

  • Journal of Visualized Experiments (JoVE). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Morrison, J. D. (1962). Qualitative Test for Ketones, Aromatic Aldehydes, and Aliphatic Aldehydes. Journal of Chemical Education, 39(6), 318. Available at: [Link]

  • LCGC International. (n.d.). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. LCGC International. Available at: [Link]

  • Journal of Visualized Experiments (JoVE). (2020). Video: Identification of Unknown Aldehydes and Ketones. JoVE. Available at: [Link]

  • Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, 2-hydroxyacetophenone, CAS Registry Number 118-93-4. Food and Chemical Toxicology, 134, 110842. Available at: [Link]

  • PubChem. (n.d.). 2'-Hydroxyacetophenone. National Center for Biotechnology Information. Available at: [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 5'-Ethoxy-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 5'-Ethoxy-2'-hydroxyacetophenone (CAS No. 56414-14-3), ensuring the protection of laboratory personnel and the environment. This procedure is grounded in established safety protocols and regulatory guidelines, reflecting a commitment to best practices in laboratory chemical management.

Understanding the Compound: Hazard Profile and Properties

Before handling any chemical for disposal, a thorough understanding of its properties and associated hazards is essential. 5'-Ethoxy-2'-hydroxyacetophenone is a combustible solid that presents several health risks.

Key Hazards:

  • Skin Irritation (H315): Causes irritation upon contact with skin.[1][2]

  • Serious Eye Irritation (H319): Can cause significant irritation and potential damage to the eyes.[1][2]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1][2]

Some safety data sheets also indicate that this compound may be harmful to aquatic life with long-lasting effects.[3] Therefore, it must be treated as a hazardous waste and must not be disposed of in regular trash or down the drain.[4][5]

PropertyValueSource(s)
CAS Number 56414-14-3[1][6]
Molecular Formula C10H12O3[1][7]
Molecular Weight 180.20 g/mol [1]
Physical State Solid
Melting Point 55-59 °C
Incompatible Materials Bases, Acid Anhydrides, Acid Chlorides[2][8]

Pre-Disposal Checklist and Personal Protective Equipment (PPE)

Proper preparation is the first step in ensuring a safe disposal process. Before beginning, ensure the following are in place:

  • Designated Satellite Accumulation Area (SAA): Your laboratory must have a designated SAA for the collection of hazardous waste.[9][10] This area should be at or near the point of waste generation and under the control of laboratory personnel.[11]

  • Appropriate Waste Container: Use a container that is compatible with 5'-Ethoxy-2'-hydroxyacetophenone. The original container is often the best choice.[4] The container must be in good condition, with a secure, leak-proof lid.[10][12]

  • Hazardous Waste Label: Have a fully completed hazardous waste label ready to affix to the container.

Mandatory Personal Protective Equipment (PPE): To mitigate the risks of exposure, the following PPE must be worn:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[2]

  • Respiratory Protection: A NIOSH-approved N95 dust mask or equivalent respirator should be used, especially when handling the solid form, to prevent inhalation of dust particles.

  • Protective Clothing: A laboratory coat or apron.[2]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and preparing 5'-Ethoxy-2'-hydroxyacetophenone for pickup by a certified hazardous waste disposal service.

Step 1: Waste Collection

  • Transfer the Waste: Carefully transfer any unused or contaminated 5'-Ethoxy-2'-hydroxyacetophenone solid into the designated hazardous waste container. If dealing with a solution, ensure the container is compatible with both the chemical and the solvent.

  • Avoid Mixing Wastes: Do not mix 5'-Ethoxy-2'-hydroxyacetophenone with incompatible materials such as bases, acid anhydrides, or acid chlorides.[5][10][11][12] If you have different waste streams, use separate, clearly labeled containers.

  • Container Filling: Do not overfill the waste container. Leave at least one inch of headspace to allow for expansion.[10]

Step 2: Container Labeling and Sealing

  • Labeling: Securely attach a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."[11]

    • The full chemical name: "5'-Ethoxy-2'-hydroxyacetophenone." Do not use abbreviations or chemical formulas.[11]

    • The accumulation start date (the date the first amount of waste was placed in the container).[5]

    • The specific hazard characteristics (e.g., "Irritant," "Combustible Solid").

  • Sealing: Once all waste has been added, securely close the container. The container must remain closed at all times except when adding waste.[4][9][11]

Step 3: Storage in the Satellite Accumulation Area (SAA)

  • Placement: Place the sealed and labeled container in your laboratory's designated SAA.[9]

  • Segregation: Ensure the container is segregated from incompatible waste streams.[5][10][11]

  • Inspection: The SAA should be inspected weekly to check for leaks or container degradation.[11][12]

Step 4: Arranging for Disposal

  • Contact Environmental Health & Safety (EHS): Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves contacting your EHS department or using an online waste pickup request system.[9]

  • Documentation: Maintain any required records of the waste generated, as per your institution's and local regulatory requirements.[12][13][14]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Containment: For a solid spill, carefully sweep up the material and place it into a labeled hazardous waste container.[2] Avoid creating dust.

  • Decontamination: Clean the spill area thoroughly. All materials used for cleanup (e.g., absorbent pads, wipes) must also be disposed of as hazardous waste.[4]

  • Report: Report the spill to your laboratory supervisor and EHS department, following your institution's established emergency procedures.

Disposal Workflow Diagram

The following diagram illustrates the key decision points and steps in the proper disposal of 5'-Ethoxy-2'-hydroxyacetophenone.

DisposalWorkflow start Start: Unused or Contaminated 5'-Ethoxy-2'-hydroxyacetophenone assess_hazards Assess Hazards (Irritant, Combustible Solid) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) assess_hazards->don_ppe prepare_container Prepare Labeled, Compatible Hazardous Waste Container don_ppe->prepare_container transfer_waste Transfer Waste to Container (Do not overfill) prepare_container->transfer_waste seal_label Securely Seal and Label Container (Full Chemical Name, Date, Hazards) transfer_waste->seal_label store_saa Store in Designated Satellite Accumulation Area (SAA) seal_label->store_saa segregate Segregate from Incompatible Wastes store_saa->segregate request_pickup Request Waste Pickup from EHS segregate->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Disposal Workflow for 5'-Ethoxy-2'-hydroxyacetophenone.

References

  • Environmental Health and Radiation Safety, University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • PubChem. 5'-Ethoxy-2'-hydroxyacetophenone. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • MLI Environmental. (2025, November 26). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from [Link]

  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. Retrieved from [Link]

  • CP Lab Safety. 5'-Ethoxy-2'-hydroxyacetophenone, min 97%, 5 grams. Retrieved from [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.